molecular formula C7H3Cl2NO B3178009 2,5-Dichloro-4-hydroxybenzonitrile CAS No. 3336-18-3

2,5-Dichloro-4-hydroxybenzonitrile

Cat. No.: B3178009
CAS No.: 3336-18-3
M. Wt: 188.01 g/mol
InChI Key: LIDUSYSXQFAHHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-4-hydroxybenzonitrile (CAS 3336-18-3) is a halogenated aromatic compound of significant interest in environmental and analytical chemistry research. It belongs to the class of halohydroxybenzonitriles (HHBNs), which have been identified as a new group of halogenated aromatic disinfection byproducts (DBPs) in drinking water . Researchers study these compounds to better understand the formation, occurrence, and toxicity of DBPs, as they have been detected in drinking water at ng/L levels . Structurally similar benzonitrile derivatives are known to exhibit cytotoxic effects in human cell lines, underscoring the importance of investigating their potential biological impacts . The strong electron-withdrawing nitrile group contributes to the compound's relative stability in the presence of residual disinfectants, making it a relevant subject for persistence studies in water distribution systems . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage it as a standard for analytical method development, toxicological assessment, and environmental fate studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-4-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDUSYSXQFAHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Mechanistic Pathways of 2,5-Dichloro-4-hydroxybenzonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As the demand for highly functionalized, restricted-rotation aromatic scaffolds increases in both agrochemical formulation and advanced pharmacophore design, the synthesis of 1,2,4,5-tetrasubstituted benzenes has become a focal point of process chemistry. 2,5-Dichloro-4-hydroxybenzonitrile (CAS 3336-18-3) [1] is a critical intermediate, most notably utilized in the design of gut-restricted TGR5 (GPBAR1) agonists for metabolic disease therapeutics [2].

This whitepaper outlines the retrosynthetic challenges, mechanistic causality, and self-validating experimental protocols required to synthesize this molecule with high regiocontrol and yield.

Retrosynthetic Analysis & Regiochemical Challenges

A common pitfall in the synthesis of halogenated hydroxybenzonitriles is the assumption that direct halogenation of a simplified precursor will yield the desired substitution pattern. Direct electrophilic chlorination of 4-hydroxybenzonitrile predominantly yields 3,5-dichloro-4-hydroxybenzonitrile (Chloroxynil). This occurs because the strongly activating hydroxyl group directs electrophilic aromatic substitution strictly to its adjacent ortho positions (C3 and C5).

To achieve the sterically demanding 1,2,4,5-tetrasubstitution pattern of 2,5-dichloro-4-hydroxybenzonitrile, process chemists must utilize pre-installed halogens and orthogonal directing groups. We highlight two field-proven pathways:

  • Pathway A: Regioselective formylation of 2,5-dichlorophenol followed by dehydration.

  • Pathway B: Sandmeyer cyanation of 2,5-dichloro-4-methoxyaniline followed by ether cleavage.

Pathway A: The Formylation-Dehydration Route (Preferred)

Pathway A is the most scalable and atom-economical route, leveraging the inherent directing effects of 2,5-dichlorophenol.

Mechanistic Rationale: In 2,5-dichlorophenol, the -OH group directs incoming electrophiles to the ortho (C6) and para (C4) positions. The C6 position is highly sterically hindered, flanked by the hydroxyl group and the C5 chlorine atom. Consequently, formylation proceeds with high regioselectivity at the less hindered C4 position, yielding 2,5-dichloro-4-hydroxybenzaldehyde (CAS 27164-10-9) [3]. The aldehyde is then converted to an oxime and dehydrated to form the target nitrile.

PathwayA A 2,5-Dichlorophenol CAS: 583-78-8 B 2,5-Dichloro-4-hydroxy- benzaldehyde CAS: 27164-10-9 A->B Formylation (Duff Rxn) C Oxime Intermediate B->C NH2OH·HCl NaOAc D 2,5-Dichloro-4-hydroxy- benzonitrile CAS: 3336-18-3 C->D Dehydration (SOCl2)

Figure 1: Stepwise synthesis of 2,5-dichloro-4-hydroxybenzonitrile via formylation.

Pathway B: The Sandmeyer-Demethylation Route

When orthogonal protection of the phenolic -OH is required early in a synthetic sequence, Pathway B is utilized.

Mechanistic Rationale: Starting from 2,5-dichloro-4-methoxyaniline, the amine is diazotized. Maintaining the reaction strictly between 0–5 °C is critical; thermal energy causes the rapid expulsion of


 gas, allowing water to perform a nucleophilic attack that would yield a phenol instead of the desired diazonium salt. Subsequent Sandmeyer cyanation using Copper(I) Cyanide (CuCN) yields 2,5-dichloro-4-methoxybenzonitrile (CAS 79025-39-1) [4]. Finally, the robust methoxy ether is cleaved using Boron Tribromide (

) to reveal the target phenol.

PathwayB A 2,5-Dichloro-4- methoxyaniline B Diazonium Salt A->B NaNO2, HCl 0-5 °C C 2,5-Dichloro-4- methoxybenzonitrile CAS: 79025-39-1 B->C CuCN Sandmeyer D 2,5-Dichloro-4-hydroxy- benzonitrile CAS: 3336-18-3 C->D BBr3 Demethylation

Figure 2: Alternative synthesis via Sandmeyer cyanation and subsequent ether cleavage.

Quantitative Data & Pathway Comparison

To assist process chemists in selecting the appropriate route, the following table summarizes the quantitative metrics of both pathways based on standard bench-scale optimizations.

MetricPathway A (Formylation)Pathway B (Sandmeyer)
Overall Yield 65% - 72%45% - 55%
Step Count 3 Steps3 Steps
Key Reagents HMTA, TFA,

,


, CuCN,

Scalability High (Pilot-plant friendly)Moderate (Exothermic diazotization)
Environmental Impact Moderate (Acidic waste)High (Cyanide and heavy metal waste)
Primary Impurity C6-formylated isomer (<5%)Phenolic byproducts from diazonium decay

Self-Validating Experimental Protocols (Pathway A)

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each transformation before proceeding.

Protocol 1: Synthesis of 2,5-Dichloro-4-hydroxybenzaldehyde

Note: The Duff reaction is chosen over the Reimer-Tiemann reaction because electron-deficient dichlorophenols often suffer from poor yields and severe emulsion issues in biphasic


/KOH systems.
  • Reagent Loading: Dissolve 2,5-dichlorophenol (1.0 equiv, 10 mmol) and hexamethylenetetramine (HMTA) (2.0 equiv, 20 mmol) in 15 mL of anhydrous trifluoroacetic acid (TFA).

  • Reflux: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Hydrolysis: Cool the mixture to room temperature, add 30 mL of 2 M HCl, and stir vigorously for 2 hours to hydrolyze the iminium intermediate.

  • Extraction: Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • System Validation:

    • TLC: Run in Hexane:EtOAc (3:1). The disappearance of the starting material (

      
      ) and the appearance of a highly UV-active spot (
      
      
      
      ) confirms conversion.
    • 1H NMR: Look for a diagnostic, sharp singlet at ~10.3 ppm, confirming the presence of the formyl proton.

Protocol 2: Oxime Condensation and Dehydration
  • Oxime Formation: Dissolve the crude aldehyde (1.0 equiv) in 20 mL of ethanol. Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (1.5 equiv). Reflux for 3 hours.

  • Dehydration: Evaporate the ethanol, resuspend the crude oxime in 15 mL of toluene, and add thionyl chloride (

    
    ) (2.0 equiv).
    
  • Reflux & Quench: Heat to 85 °C for 4 hours. The reaction evolves

    
     and HCl gas. Cool the reaction to 0 °C and carefully quench with ice water.
    
  • Purification: Extract with dichloromethane, dry, and purify via silica gel chromatography to yield 2,5-dichloro-4-hydroxybenzonitrile.

  • System Validation:

    • IR Spectroscopy: The broad -OH stretch of the oxime and the strong C=O stretch of the aldehyde will be completely absent. A sharp, definitive C≡N stretching frequency will appear near 2230 cm⁻¹, confirming nitrile formation.

Applications in Advanced Therapeutics

Beyond its utility as an agrochemical building block, 2,5-dichloro-4-hydroxybenzonitrile is a highly sought-after moiety in modern drug discovery. The rigid, electron-withdrawing nature of the dichloro-benzonitrile ring makes it an excellent hydrogen bond donor/acceptor system with a high degree of metabolic stability. It is prominently featured in the synthesis of gut-restricted thiazolidine agonists targeting the G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) [2]. By acting as a non-systemic agonist, derivatives of this compound stimulate GLP-1 secretion to manage Type II Diabetes without triggering systemic side effects like gallbladder filling.

References

  • World Intellectual Property Organization. (2013). WO 2013/096771 A1 - Substituted 4-phenyl pyridine compounds as non-systemic TGR5 agonists.
  • PubChem. (n.d.). 2,5-dichloro-4-methoxybenzonitrile | CAS 79025-39-1. Retrieved from[Link]

The Strategic Utility of 2,5-Dichloro-4-hydroxybenzonitrile (CAS 3336-18-3) in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug development and process chemistry, I frequently evaluate the strategic value of specialized building blocks. 2,5-Dichloro-4-hydroxybenzonitrile (CAS: 3336-18-3) is a highly functionalized, multi-electrophilic aromatic intermediate. Its unique substitution pattern—featuring a strongly electron-withdrawing nitrile group, two selectively addressable chlorine atoms, and an acidic phenolic hydroxyl—makes it an exceptionally versatile scaffold. This whitepaper details the physicochemical rationale, self-validating experimental workflows, and mechanistic pathways for leveraging this compound in the synthesis of complex active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors.

Physicochemical Profiling & Structural Rationale

To design robust synthetic routes, we must first understand the causality behind the molecule's reactivity. The pKa of the phenolic hydroxyl in 3336-18-3 is significantly lowered by the inductive and resonance electron-withdrawing effects of the para-nitrile and ortho/meta-chloro groups. This allows for mild O-alkylation conditions, minimizing base-catalyzed side reactions (e.g., nitrile hydrolysis). Furthermore, the nitrile group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, priming the C-Cl bonds for oxidative addition by low-valent palladium species during cross-coupling.

Table 1: Physicochemical & Safety Profile

All quantitative data and safety parameters are summarized below to establish baseline handling and storage protocols.

ParameterSpecification / Value
Chemical Name 2,5-Dichloro-4-hydroxybenzonitrile
CAS Number 3336-18-3
Linear Formula C7H3Cl2NO
Molecular Weight 188.01 g/mol
Physical Form Solid
Standard Purity ≥ 95%
InChI Key LIDUSYSXQFAHHK-UHFFFAOYSA-N
Storage Temperature Ambient / Room Temperature (Sealed, Dry)
Primary Hazard Codes H301, H311, H331, H315, H319
Signal Word Danger / Warning

Synthetic Utility & Experimental Workflows

A critical failure point in many labs is the reliance on rigid, unverified protocols. The following methodologies are designed as self-validating systems , ensuring that every transformation is analytically confirmed before proceeding to the next stage.

Protocol 1: Regioselective O-Alkylation (Etherification)

Objective: Protect the hydroxyl group or install a pharmacophore linker. Causality: Using K₂CO₃ in DMF at 60°C is sufficient due to the low pKa of the phenol. Stronger bases (like NaH) are unnecessary and risk unwanted nucleophilic attack on the nitrile carbon.

Step-by-Step Methodology:

  • Preparation: Charge a dry reactor with 2,5-Dichloro-4-hydroxybenzonitrile (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Stir the suspension at 25°C for 15 minutes. A slight color shift to deep yellow indicates the formation of the phenoxide anion.

  • Electrophile Addition: Add the desired alkyl halide (1.1 eq) dropwise via a syringe pump to prevent localized thermal spikes.

  • Reaction: Elevate the temperature to 60°C and stir for 4 hours.

  • Self-Validation Checkpoint: Extract a 50 µL aliquot, quench with 100 µL H₂O, and extract with 200 µL EtOAc. Run UPLC-MS (UV at 254 nm). The complete disappearance of the starting material peak (m/z 186, [M-H]⁻) and the appearance of the alkylated mass confirms 100% conversion.

  • Workup: Pour the mixture into ice water. Filter the precipitated product, wash with cold water, and dry under high vacuum.

Protocol 2: Chemoselective Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Form a C-C bond at the activated C-Cl position (primarily C5, para to the newly formed ether). Causality: The nitrile group strongly activates the aryl chloride for oxidative addition by Pd(0). Using an electron-rich, bulky phosphine ligand (e.g., XPhos) ensures efficient coupling of the typically sluggish aryl chloride while preventing catalyst deactivation[1].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the O-alkylated intermediate (1.0 eq), arylboronic acid (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with N₂ (repeat 3x) to ensure strict exclusion of oxygen, which rapidly degrades Pd(0).

  • Solvent Addition: Add degassed 1,4-dioxane/H₂O (4:1 v/v, 0.1 M). The water is critical for dissolving the phosphate base and accelerating the transmetalation step.

  • Reaction: Heat the mixture at 90°C for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1) visualized under UV 254 nm. The emergence of a new, highly fluorescent spot indicates successful cross-coupling. Confirm regioselectivity via crude ¹H NMR (looking for the disappearance of the specific aromatic proton).

  • Workup: Filter the crude mixture through a pad of Celite, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

Mechanistic Pathways & Logical Relationships

To contextualize the utility of 3336-18-3, the following diagrams map both the synthetic progression of the molecule and its ultimate biological application as a targeted inhibitor.

SyntheticWorkflow A 2,5-Dichloro-4-hydroxybenzonitrile (CAS: 3336-18-3) B O-Alkylation / Etherification (K2CO3, DMF, 60°C) A->B Step 1: OH Functionalization C Suzuki-Miyaura Coupling (Pd2(dba)3, XPhos, 90°C) B->C Step 2: C-Cl Activation D Nitrile Transformation (Reduction to Primary Amine) C->D Step 3: CN Reduction E Target API Candidate (Kinase Inhibitor) D->E Final Assembly

Figure 1: Sequential functionalization workflow for 2,5-Dichloro-4-hydroxybenzonitrile.

BiologicalPathway API API Derived from 3336-18-3 Receptor Receptor Tyrosine Kinase (RTK) API->Receptor Competitive Inhibition PI3K PI3K (Phosphoinositide 3-kinase) Receptor->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylation Proliferation Tumor Cell Proliferation AKT->Proliferation Cell Survival

Figure 2: Logical relationship of the synthesized API inhibiting the RTK/PI3K/AKT signaling pathway.

Handling, Safety, & Analytical Validation

Trustworthiness in chemical synthesis begins with rigorous safety and analytical standards. 2,5-Dichloro-4-hydroxybenzonitrile is classified with hazard statements H301 + H311 + H331 , indicating it is toxic if swallowed, in contact with skin, or inhaled. It also causes skin (H315) and eye (H319) irritation.

Mandatory Safety Protocols:

  • All handling must occur within a certified fume hood.

  • Operators must wear heavy-duty nitrile gloves, chemical splash goggles, and a lab coat.

  • If aerosolization or dust generation is a risk during scale-up, a NIOSH-approved respirator is required.

Analytical Validation: Before utilizing commercial batches (typically ≥95% purity), it is highly recommended to run a baseline ¹H and ¹³C NMR to confirm the absence of regioisomeric impurities (such as 2,6-dichloro or 3,5-dichloro variants), which could drastically derail the chemoselectivity of downstream cross-coupling reactions.

References

Sources

A Comprehensive Technical Guide to the Spectral Analysis of 2,5-Dichloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical exploration of the spectral characterization of 2,5-Dichloro-4-hydroxybenzonitrile (CAS No: 3336-18-3), a key intermediate in the synthesis of various chemical entities.[1] For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of a molecule's spectral signature is paramount for structural confirmation, purity assessment, and reaction monitoring. This guide synthesizes theoretical principles with practical, field-proven methodologies to offer a comprehensive analytical framework. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, detailing not just the "how" but the fundamental "why" behind each analytical choice and observation.

The structural integrity of any synthesized compound underpins its function. Spectral analysis provides a non-destructive fingerprint of a molecule, allowing for unambiguous identification. In the context of 2,5-Dichloro-4-hydroxybenzonitrile, each analytical technique provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the specific functional groups present, Mass Spectrometry confirms the molecular weight and elemental composition, and UV-Vis spectroscopy reveals information about the electronic structure.

Molecular Structure and Key Features

Before delving into the spectral data, it is crucial to understand the molecular structure of 2,5-Dichloro-4-hydroxybenzonitrile. The molecule consists of a benzene ring substituted with two chlorine atoms, a hydroxyl group, and a nitrile group. The relative positions of these substituents dictate the electronic environment of each atom, which in turn governs the molecule's interaction with different forms of electromagnetic radiation.

Caption: Molecular structure of 2,5-Dichloro-4-hydroxybenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Causality: Why NMR is Critical

For 2,5-Dichloro-4-hydroxybenzonitrile, ¹H NMR will confirm the number and positions of the aromatic protons, while ¹³C NMR will verify the presence of all seven unique carbon atoms. The chemical shifts are highly sensitive to the electron-donating effect of the hydroxyl group and the electron-withdrawing effects of the chlorine and nitrile substituents. This allows for an unambiguous assignment of the molecular structure.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of experimental spectra for this specific compound, the following data is predicted based on established principles and spectral data from analogous compounds.[2]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~11.0-12.0 Broad Singlet 1H -OH The acidic proton of the hydroxyl group is typically deshielded and appears as a broad singlet due to chemical exchange. Its shift is highly dependent on concentration and temperature.
~7.8 Singlet 1H H-6 This proton is ortho to the electron-withdrawing nitrile group and meta to a chlorine atom, leading to a downfield shift.

| ~7.5 | Singlet | 1H | H-3 | This proton is ortho to a chlorine atom and meta to both the hydroxyl and nitrile groups, resulting in a distinct chemical shift. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment Rationale
~158 C4 (C-OH) The carbon attached to the strongly electron-donating hydroxyl group is significantly shielded and appears far downfield.
~135 C6 Aromatic carbon adjacent to the nitrile group.
~132 C3 Aromatic carbon adjacent to a chlorine atom.
~129 C2 (C-Cl) The carbon atom bonded to chlorine is deshielded.
~125 C5 (C-Cl) The second carbon atom bonded to chlorine.
~117 -CN The carbon of the nitrile group typically appears in this region.

| ~108 | C1 (C-CN) | The carbon atom to which the nitrile group is attached is shielded relative to other aromatic carbons. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. The use of an internal standard like Tetramethylsilane (TMS) is crucial for accurate chemical shift referencing.

  • Sample Preparation: Accurately weigh 5-10 mg of 2,5-Dichloro-4-hydroxybenzonitrile and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of DMSO-d₆ is strategic as it is an excellent solvent for polar compounds and allows for the observation of exchangeable protons like the hydroxyl proton.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for data acquisition. Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition: Employ a standard one-pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds to ensure full relaxation of all protons for accurate integration.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon, which aids in assignment. A sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate.

Expertise & Causality: Identifying Key Functional Groups

For 2,5-Dichloro-4-hydroxybenzonitrile, FT-IR is indispensable for confirming the presence of the hydroxyl (-OH) and nitrile (-C≡N) groups. The broadness of the O-H stretching band provides evidence of intermolecular hydrogen bonding, a key physical property of the compound. The sharp, intense absorption of the C≡N group is a highly characteristic and easily identifiable feature.

Expected IR Absorption Bands

The following table summarizes the expected key absorption bands based on characteristic functional group frequencies.[3]

Table 3: Expected FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3500-3200 Strong, Broad O-H stretch The broadness is a classic indicator of hydrogen bonding in the solid or neat state.
~2230 Strong, Sharp C≡N stretch The nitrile group has a very characteristic and strong absorption in this region, making it a reliable diagnostic peak.
1600-1450 Medium-Weak C=C aromatic ring stretch Multiple bands in this region confirm the presence of the benzene ring.
~1250 Strong C-O stretch Characteristic of phenolic compounds.

| 850-750 | Strong | C-Cl stretch | Absorptions in this region are indicative of carbon-chlorine bonds. |

Experimental Protocol: FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or instrumental interferences from the sample spectrum.

  • Sample Application: Place a small amount of the solid 2,5-Dichloro-4-hydroxybenzonitrile sample directly onto the ATR crystal.

  • Data Acquisition: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

Expertise & Causality: Confirming Molecular Weight and Halogen Presence

The most critical contribution of MS in the analysis of 2,5-Dichloro-4-hydroxybenzonitrile is the unambiguous confirmation of its molecular weight (188.01 g/mol ).[1] Furthermore, the presence of two chlorine atoms creates a highly characteristic isotopic pattern for the molecular ion peak due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive indicator for a dichlorinated compound.

Expected Mass Spectrum Data

Table 4: Expected High-Resolution MS Data (Electron Ionization)

m/z Relative Abundance Assignment Rationale
187 ~100% [M]⁺ (for ²³⁵Cl) The molecular ion peak corresponding to the molecule containing two ³⁵Cl isotopes.
189 ~65% [M+2]⁺ Molecular ion containing one ³⁵Cl and one ³⁷Cl.
191 ~10% [M+4]⁺ Molecular ion containing two ³⁷Cl isotopes.
160 Variable [M-HCN]⁺ Loss of hydrogen cyanide is a common fragmentation pathway for benzonitriles.

| 152 | Variable | [M-Cl]⁺ | Loss of a chlorine atom. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC/MS)

For volatile or semi-volatile compounds, GC/MS is a standard approach. The hydroxyl group's polarity may necessitate derivatization to improve volatility.[4]

  • Sample Preparation & Derivatization: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate). To increase volatility, perform a silylation reaction by adding a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heating briefly. This replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.

  • Instrumentation: Use a GC system coupled to a Mass Spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Parameters:

    • Column: Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to a high temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures reproducible fragmentation patterns.

    • Mass Range: Scan a mass range of m/z 40-550 to capture the molecular ion and key fragments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Expertise & Causality: Probing the Conjugated System

The benzene ring in conjunction with the nitrile and hydroxyl groups forms a conjugated system. UV-Vis spectroscopy is used to determine the wavelength of maximum absorption (λ_max), which is characteristic of this specific electronic arrangement. The positions of the substituents (auxochromes) influence the energy of the π → π* transitions, causing shifts in the λ_max compared to unsubstituted benzene.[5]

Expected UV-Vis Spectral Data

The spectrum is expected to show characteristic absorptions for a substituted benzene ring.

Table 5: Expected UV-Vis Absorption Data (in Methanol)

λ_max (nm) Transition Type Rationale

| ~280-290 nm | π → π* | This absorption band is characteristic of the electronic transitions within the substituted aromatic ring. The hydroxyl and chloro substituents act as auxochromes, shifting the absorption to a longer wavelength (a bathochromic shift) compared to benzene (λ_max ≈ 255 nm).[5] |

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of 2,5-Dichloro-4-hydroxybenzonitrile by accurately weighing a small amount and dissolving it in a UV-transparent solvent, such as methanol or ethanol, in a volumetric flask. Prepare a dilute solution from the stock to ensure the absorbance falls within the instrument's linear range (typically 0.1-1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent (e.g., methanol) to serve as the blank and record a baseline correction.

    • Rinse and fill the cuvette with the dilute sample solution.

    • Scan the sample from approximately 200 to 400 nm to record the absorption spectrum and identify the λ_max.

Integrated Spectral Analysis Workflow

No single technique provides a complete picture. The true power of spectral analysis lies in the integration of data from multiple methods to build an unshakeable structural confirmation.

cluster_0 Data Acquisition cluster_1 Information Derived cluster_2 Confirmation NMR NMR Spectroscopy (¹H & ¹³C) NMR_info C-H Framework Connectivity NMR->NMR_info IR FT-IR Spectroscopy IR_info Functional Groups (-OH, -C≡N) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Isotopic Pattern (Cl) MS->MS_info UV UV-Vis Spectroscopy UV_info Conjugated System (λ_max) UV->UV_info Structure Structural Elucidation of 2,5-Dichloro-4-hydroxybenzonitrile NMR_info->Structure IR_info->Structure MS_info->Structure UV_info->Structure

Caption: Workflow for integrated spectral analysis and structural confirmation.

This integrated approach represents a self-validating system. For instance, the molecular formula determined by MS (C₇H₃Cl₂NO) must be consistent with the number of signals in the ¹³C NMR (7 carbons) and the integrations in the ¹H NMR (3 protons). Similarly, the functional groups identified by IR (-OH, -C≡N) must correspond to the chemical shifts observed in the NMR spectra and the fragmentation patterns in the mass spectrum. When all data streams converge to support a single structure, the identification is considered definitive.

References

  • The Royal Society of Chemistry. (2024). Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). 2,5-Dichlorobenzonitrile. NIST Chemistry WebBook. Retrieved from [Link]

  • Verkhoturov, S. V., et al. (2018). Infrared Ion Spectroscopy: An Analytical Tool for the Study of Metabolites. PMC. Retrieved from [Link]

  • Michigan State University. (n.d.). Visible and Ultraviolet Spectroscopy. MSU Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4670610A - Preparation of 2,5-dichlorophenol.
  • IJSDR. (2025). Comparative study of Spectroscopic Analysis of 2-Chloro-5-Nitrobenzonitrile and 2,5-Dichlorobenzonitrile. International Journal of Scientific Development and Research. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 2,6-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US3644471A - Production of 2 5-dichlorobenzonitrile.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • eGyanKosh. (n.d.). IDENTIFICATION OF COMPOUNDS USING UV SPECTROSCOPY. Retrieved from [Link]

Sources

Biodegradation of 2,5-Dichloro-4-hydroxybenzonitrile in soil

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biodegradation of 2,5-Dichloro-4-hydroxybenzonitrile in Soil

Authored by: A Senior Application Scientist

Preamble: The Environmental Imperative for Understanding Benzonitrile Biodegradation

The widespread application of benzonitrile herbicides in modern agriculture has led to concerns regarding their persistence and potential ecotoxicological impacts. Among these, 2,5-dichloro-4-hydroxybenzonitrile, a halogenated aromatic nitrile, presents a significant environmental challenge due to its potential for soil and water contamination. A thorough understanding of its biodegradation pathways is paramount for developing effective bioremediation strategies and ensuring environmental stewardship. This guide provides a comprehensive technical overview of the microbial degradation of 2,5-dichloro-4-hydroxybenzonitrile in soil, drawing upon established principles from related benzonitrile herbicides to elucidate its likely fate in the environment. While direct literature on 2,5-dichloro-4-hydroxybenzonitrile is scarce, the metabolic capabilities of soil microorganisms towards structurally similar compounds, such as bromoxynil and ioxynil, offer a robust framework for our analysis.[1][2]

This document is intended for researchers, environmental scientists, and professionals in the agrochemical and bioremediation fields. It delves into the core microbial processes, enzymatic mechanisms, and influential environmental factors governing the breakdown of this compound. Furthermore, it provides detailed experimental protocols to empower researchers to investigate its biodegradation in their own laboratories.

Section 1: Microbial Catabolism of Halogenated Benzonitriles

The primary mechanism for the environmental dissipation of benzonitrile herbicides is microbial degradation.[1] Soil ecosystems harbor a diverse consortium of microorganisms capable of utilizing these xenobiotic compounds as sources of carbon and nitrogen.

Key Microbial Players

A variety of bacterial and fungal genera have been identified as potent degraders of benzonitrile herbicides. While specific organisms for 2,5-dichloro-4-hydroxybenzonitrile have yet to be extensively documented, isolates known to degrade structurally similar herbicides provide a strong indication of the likely candidates. These include species from the following genera:

  • Rhodococcus : Known for their robust metabolic capabilities, several Rhodococcus species have been shown to transform benzonitrile herbicides.[3][4]

  • Pseudomonas : This genus is well-recognized for its ability to degrade a wide array of aromatic compounds, including chlorinated and nitrilated molecules.[1][5][6]

  • Klebsiella : Certain Klebsiella strains have demonstrated the ability to degrade ioxynil, a diiodinated hydroxybenzonitrile.[1]

  • Burkholderia : This genus includes strains capable of utilizing various toxic benzonitrile and hydroxybenzonitrile isomers as sole carbon and energy sources.[7]

  • Actinobacteria : Soil actinobacteria have been shown to play a role in the hydrolysis of benzonitrile herbicides.[3]

The Central Biodegradation Pathway: A Two-Step Enzymatic Cascade

The initial and most critical step in the detoxification of benzonitrile herbicides is the transformation of the nitrile group. This is typically accomplished through a two-step enzymatic pathway involving nitrile hydratase and amidase.[1][4][7]

  • Nitrile Hydratase: This enzyme catalyzes the hydration of the nitrile group (-C≡N) to the corresponding amide (-CONH₂).

  • Amidase: The resulting amide is then hydrolyzed by an amidase to a carboxylic acid (-COOH) and ammonia.

This enzymatic cascade effectively detoxifies the parent compound by removing the toxic nitrile moiety. The resulting carboxylic acid is generally less toxic and more amenable to further microbial degradation.[4][8]

Biodegradation_Pathway 2,5-Dichloro-4-hydroxybenzonitrile 2,5-Dichloro-4-hydroxybenzonitrile 2,5-Dichloro-4-hydroxybenzamide 2,5-Dichloro-4-hydroxybenzamide 2,5-Dichloro-4-hydroxybenzonitrile->2,5-Dichloro-4-hydroxybenzamide Nitrile Hydratase 2,5-Dichloro-4-hydroxybenzoic acid 2,5-Dichloro-4-hydroxybenzoic acid 2,5-Dichloro-4-hydroxybenzamide->2,5-Dichloro-4-hydroxybenzoic acid Amidase Further Degradation\n(Ring Cleavage) Further Degradation (Ring Cleavage) 2,5-Dichloro-4-hydroxybenzoic acid->Further Degradation\n(Ring Cleavage) Dioxygenases

Caption: Workflow for a soil microcosm biodegradation study.

Isolation and Characterization of Degrading Microorganisms

This protocol describes the enrichment and isolation of bacteria capable of degrading 2,5-dichloro-4-hydroxybenzonitrile.

Objective: To isolate and identify microbial strains responsible for the biodegradation of 2,5-dichloro-4-hydroxybenzonitrile.

Materials:

  • Soil from a contaminated or pristine site

  • Mineral salts medium (MSM)

  • 2,5-Dichloro-4-hydroxybenzonitrile

  • Agar

  • Shaker incubator

  • Petri dishes

  • Microscope

  • Molecular identification kits (e.g., 16S rRNA gene sequencing)

Procedure:

  • Enrichment Culture: Inoculate a flask containing MSM with 2,5-dichloro-4-hydroxybenzonitrile as the sole carbon and nitrogen source with a small amount of soil.

  • Incubation: Incubate the flask on a rotary shaker at an appropriate temperature (e.g., 30°C).

  • Subculturing: After a period of growth (indicated by turbidity), transfer an aliquot of the culture to fresh MSM. Repeat this process several times to enrich for degrading microorganisms.

  • Isolation: Plate serial dilutions of the enriched culture onto MSM agar plates containing 2,5-dichloro-4-hydroxybenzonitrile.

  • Purification: Isolate distinct colonies and re-streak them onto fresh plates to obtain pure cultures.

  • Characterization: Characterize the isolates based on their morphology, biochemical tests, and 16S rRNA gene sequencing for identification.

Analytical Methods

Accurate quantification of 2,5-dichloro-4-hydroxybenzonitrile and its metabolites is crucial for biodegradation studies.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the parent compound and its more polar metabolites. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and acidified water. UV detection is suitable for these aromatic compounds. [9]* Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly sensitive and provides structural information for metabolite identification. Derivatization may be necessary to increase the volatility of the analytes. [10][11]

Section 4: Concluding Remarks and Future Directions

The biodegradation of 2,5-dichloro-4-hydroxybenzonitrile in soil is a complex process driven by a diverse community of microorganisms. While the precise pathways and organisms are yet to be fully elucidated for this specific compound, the wealth of knowledge on related benzonitrile herbicides provides a strong foundation for understanding its environmental fate. The initial transformation via the nitrile hydratase-amidase pathway is likely the key detoxification step, followed by aromatic ring cleavage.

Future research should focus on:

  • Isolation and characterization of specific 2,5-dichloro-4-hydroxybenzonitrile-degrading microorganisms.

  • Elucidation of the complete metabolic pathway, including the identification of all intermediates.

  • Investigation of the genes and enzymes involved in the degradation process.

  • Assessment of the ecotoxicological impact of the parent compound and its metabolites.

By advancing our understanding of these fundamental processes, we can develop more effective and sustainable strategies for the management and remediation of soils contaminated with 2,5-dichloro-4-hydroxybenzonitrile and other benzonitrile herbicides.

References

  • Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments - Insights into degradation pathways, persistent metabolites and involved degrader organisms. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Determination of acid and hydroxybenzonitrile herbicide residues in soil by gas-liquid chromatography after ion-pair alkylation. (n.d.). Royal Society of Chemistry. Retrieved March 10, 2026, from [Link]

  • Veselá, A. B., Pelantová, H., Šulc, M., Macková, M., Lovecká, P., Thimová, M., Pasquarelli, F., Pičmanová, M., Pátek, M., Bhalla, T. C., & Martínková, L. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. Biodegradation, 21(5), 761–770. [Link]

  • Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. (2024). PubMed. Retrieved March 10, 2026, from [Link]

  • Factors affecting microbial degradation. (n.d.). Global Science Research Journals. Retrieved March 10, 2026, from [Link]

  • Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. (n.d.). MDPI. Retrieved March 10, 2026, from [Link]

  • The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations. (n.d.). Polish Journal of Environmental Studies. Retrieved March 10, 2026, from [Link]

  • Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci. (2012). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Analytical Methods. (n.d.). ITRC. Retrieved March 10, 2026, from [Link]

  • Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments. (2008). PubMed. Retrieved March 10, 2026, from [Link]

  • Degradation of 2,4-dichlorobenzoic and 2,5-dichlorobenzoic acid catalyzed by 2-halobenzoate-1,2-dioxygenase. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. (2018). SpringerLink. Retrieved March 10, 2026, from [Link]

  • Degradation of 2,6-dichlorobenzonitrile and 2,6-dichlorobenzamide in groundwater sedimentary deposits and topsoil. (2015). Helda. Retrieved March 10, 2026, from [Link]

  • Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. (2000). PubMed. Retrieved March 10, 2026, from [Link]

  • Soil Analytical Methods. (n.d.). University of Nebraska-Lincoln. Retrieved March 10, 2026, from [Link]

  • Erratum to: Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. (2011). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Biotransformation by enzymes of the nitrile metabolism. (n.d.). Institute of Microbiology of the Czech Academy of Sciences. Retrieved March 10, 2026, from [Link]

  • Determination of herbicides in soil samples by gas chromatography: Optimization by the simplex method. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. (2014). PubMed. Retrieved March 10, 2026, from [Link]

  • DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (2022). Bulletin of the Chemical Society of Ethiopia. Retrieved March 10, 2026, from [Link]

  • Effect of Environmental Factors on the Degradation of Organic Dyes by Electro-Fenton Using Carbon Felt Cathode. (2021). Philippine Journal of Science. Retrieved March 10, 2026, from [Link]

  • Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. (n.d.). MDPI. Retrieved March 10, 2026, from [Link]

  • The environmental fate of chemicals describes the processes by which chemicals move an. (n.d.). P2 InfoHouse. Retrieved March 10, 2026, from [Link]

  • Enzymes involved in the biodegradation of hexachlorocyclohexane: A mini review. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Degradation of 4-Chlorophenol via the meta Cleavage Pathway by Comamonas testosteroni JH5. (n.d.). PubMed Central. Retrieved March 10, 2026, from [Link]

  • Enzymes Involved in Antioxidant and Detoxification Processes Present Changes in the Expression Levels of Their Coding Genes under the Stress Caused by the Presence of Antimony in Tomato. (2024). MDPI. Retrieved March 10, 2026, from [Link]

  • Influence of Environmental Factors on 2,4-dichlorophenoxyacetic Acid Degradation by Pseudomonas Cepacia Isolated From Peat. (1990). PubMed. Retrieved March 10, 2026, from [Link]

Sources

Comprehensive Technical Guide: 2,5-Dichloro-4-hydroxybenzonitrile as a Herbicide Metabolite

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The widespread agricultural application of benzonitrile herbicides—most notably dichlobenil, bromoxynil, and chloroxynil—has necessitated rigorous environmental and toxicological monitoring of their degradation products. 2,5-Dichloro-4-hydroxybenzonitrile (2,5-DCHBN) emerges as a critical, persistent metabolite within this chemical class. Structurally characterized by a highly electron-deficient aromatic ring, 2,5-DCHBN is generated through both mammalian Phase I metabolism and microbial degradation pathways.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive pathways. Here, we will dissect the causality behind the formation of 2,5-DCHBN, its mechanism of mitochondrial toxicity, and the self-validating analytical workflows required to accurately quantify it in complex matrices.

Mechanistic Pathways of Formation and Degradation

The metabolic trajectory of halogenated benzonitriles is dictated by the strong electron-withdrawing nature of the nitrile (–C≡N) and chlorine (–Cl) substituents.

Mammalian Phase I Metabolism (Cytochrome P450)

In mammalian systems, the parent herbicide (e.g., dichlorobenzonitrile) undergoes oxidative metabolism mediated by hepatic Cytochrome P450 (CYP450) enzymes. The –CN group deactivates the aromatic ring toward electrophilic attack. However, the halogens at the 2 and 5 positions exert a directing effect, sterically and electronically favoring CYP450-mediated hydroxylation at the para position (C4), yielding 2,5-DCHBN. This hydroxylation is an attempt to increase the molecule's hydrophilicity for subsequent Phase II glucuronidation, as first established in foundational mammalian metabolism models ().

Soil Microbial Degradation

In environmental matrices, soil actinobacteria (e.g., Rhodococcus and Aminobacter species) attack the molecule differently. While abiotic hydrolysis is negligible, microbial nitrilases and nitrile hydratases target the –C≡N bond directly, converting 2,5-DCHBN into 2,5-dichloro-4-hydroxybenzamide, and subsequently to 2,5-dichloro-4-hydroxybenzoic acid (). These carboxylic acid derivatives often become "dead-end" metabolites, accumulating in groundwater due to their high aqueous solubility and resistance to further ring cleavage ().

MetabolicPathway Parent Dichlorobenzonitrile (Parent Herbicide) CYP450 Cytochrome P450 (Aromatic Hydroxylation) Parent->CYP450 Phase I Metabolism Metabolite 2,5-Dichloro-4-hydroxybenzonitrile (2,5-DCHBN) CYP450->Metabolite +OH group Nitrilase Nitrilase / Amidase (Soil Actinobacteria) Metabolite->Nitrilase Microbial Degradation EndProduct 2,5-Dichloro-4-hydroxybenzoic acid (Dead-end Metabolite) Nitrilase->EndProduct Hydrolysis of -CN

Metabolic pathway of 2,5-DCHBN formation and degradation via CYP450 and microbial enzymes.

Toxicological Profile: The Uncoupling Phenomenon

The toxicity of 2,5-DCHBN is not merely a byproduct of its parent compound; it is a direct consequence of its specific molecular geometry.

Causality of Toxicity: The addition of the hydroxyl (–OH) group to the heavily halogenated, cyano-substituted ring drastically lowers the pKa of the phenolic proton. At physiological pH, 2,5-DCHBN exists in a dynamic equilibrium between its protonated (lipophilic) and deprotonated (anionic) states. This allows the molecule to act as a protonophore . It freely diffuses across the inner mitochondrial membrane, releasing protons into the matrix and collapsing the proton motive force. This uncouples oxidative phosphorylation, forcing cells into metabolic starvation despite high oxygen consumption ().

Quantitative Cytotoxicity Data

The table below synthesizes the comparative cytotoxicity of benzonitrile derivatives on human cell lines, demonstrating that hydroxylated metabolites often retain significant toxicity compared to their parent compounds.

CompoundCell LineInhibitory Index (at 100 mg/L)Primary Mechanism of Action
Dichlobenil (Parent)HepG2< 20%Low acute cellular toxicity
Chloroxynil (Analog)HepG2> 60%Potent oxidative phosphorylation uncoupler
2,5-DCHBN (Metabolite)HepG250% - 60%Protonophore, mitochondrial disruptor
2,6-Dichlorobenzamide HEK293T< 15%Persistent in water, but low acute toxicity
2,5-DCHB Acid (End Product)HepG2~ 55%Retains uncoupling activity due to -OH group

Analytical Workflows & Environmental Monitoring

Extracting and quantifying highly polar, acidic metabolites like 2,5-DCHBN from complex environmental matrices (soil, agricultural runoff) requires rigorous sample preparation. Direct injection leads to severe ion suppression in mass spectrometry. Therefore, Solid-Phase Extraction (SPE) utilizing mixed-mode polymeric sorbents (e.g., Oasis HLB) is mandatory to isolate the analyte from humic acids.

AnalyticalWorkflow Sample 1. Matrix Sampling (Soil/Water) Extraction 2. SPE Extraction (HLB Cartridge) Sample->Extraction Chromatography 3. UHPLC Separation (C18, Gradient) Extraction->Chromatography Detection 4. ESI-MS/MS (MRM Mode) Chromatography->Detection Data 5. Quantification (Isotope Dilution) Detection->Data

Step-by-step LC-MS/MS analytical workflow for quantifying 2,5-DCHBN in environmental matrices.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that prove the assay functioned correctly, regardless of the final analyte concentration.

Protocol 1: Soil Microcosm Degradation Assay

This protocol determines the microbial degradation rate of 2,5-DCHBN in agricultural soils, mimicking the kinetic studies performed by.

Step-by-Step Methodology:

  • Matrix Preparation: Sieve 500g of fresh agricultural soil (2 mm mesh) and adjust moisture to 60% of maximum water holding capacity.

  • Spiking: Spike the soil with 2,5-DCHBN to a final concentration of 10 mg/kg using a methanol carrier. Allow the solvent to evaporate fully in a fume hood for 2 hours.

  • Self-Validating Controls:

    • Sterile Control: Autoclave a subset of soil at 121°C for 60 mins before spiking. (Validates that degradation is purely biological, not abiotic hydrolysis).

    • Positive Control: Inoculate a subset with Aminobacter MSH1, a known benzonitrile degrader. (Validates that the matrix is not inherently toxic to degrading microbes).

  • Incubation: Incubate microcosms in the dark at 20°C.

  • Sampling & Extraction: At days 0, 3, 7, 14, and 28, extract 5g of soil. Add 10 µL of

    
    -labeled 2,5-DCHBN as an internal standard prior to extraction. (Validates extraction efficiency; if the heavy isotope is missing in MS, the extraction failed).
    
  • Quantification: Extract with 10 mL acetonitrile:water (80:20, v/v) via ultrasonication, centrifuge, and analyze the supernatant via LC-MS/MS.

Protocol 2: In Vitro Cytotoxicity & Uncoupling Assay (MTT/Resazurin)

This protocol assesses the mitochondrial toxicity of 2,5-DCHBN on human hepatic (HepG2) cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Dosing: Prepare serial dilutions of 2,5-DCHBN (1 to 100 mg/L) in DMSO. Keep final DMSO concentration in wells

    
    .
    
  • Self-Validating Controls:

    • Vehicle Control: 0.5% DMSO in media. (Validates that the solvent isn't causing cell death).

    • Positive Uncoupler Control: 10 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone). (Validates the assay's sensitivity to mitochondrial uncoupling).

  • Exposure: Treat cells for 48 hours.

  • Viability Measurement: Add 20 µL of Resazurin solution (0.15 mg/mL) to each well. Incubate for 4 hours.

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) using a microplate reader. Calculate the inhibitory index relative to the vehicle control.

Conclusion

The identification of 2,5-Dichloro-4-hydroxybenzonitrile as a metabolite underscores the double-edged sword of pesticide degradation. While primary metabolism successfully neutralizes the herbicidal activity of the parent compounds, the resulting hydroxylated nitriles exhibit off-target mitochondrial toxicity due to their protonophoric properties. Future drug and agrochemical development must leverage predictive toxicology and advanced LC-MS/MS workflows to design compounds that bypass these persistent, toxic metabolic bottlenecks.

References

  • Griffiths, M. H., et al. (1966). Metabolism of the herbicide 2,6-dichlorobenzonitrile in rabbits and rats. Biochemical Journal, 101(3), 698–706. URL:[Link]

  • Holtze, M. S., et al. (2008). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and surface environments – Insights into degradation pathways, persistent metabolites and involved degrader organisms. Environmental Pollution, 154(1), 155–168. URL:[Link]

  • Veselá, A., et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. Biodegradation, 21, 761–770. URL:[Link]

  • Frková, Z., et al. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest Management Science, 70(8), 1291-1298. URL:[Link]

  • Egelkamp, R., et al. (2019). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology, 10, 1546. URL:[Link]

Navigating the Synthesis and Handling of 2,5-Dichloro-4-hydroxybenzonitrile: A Technical Guide for a More Secure Research Environment

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics and advanced materials frequently involves the use of highly reactive and specialized chemical entities. Among these, 2,5-Dichloro-4-hydroxybenzonitrile, a substituted aromatic compound, presents a unique set of challenges and opportunities. Its synthesis and subsequent use in drug development and materials science demand a comprehensive understanding of its chemical properties and associated hazards. This in-depth technical guide, developed from the perspective of a Senior Application Scientist, aims to provide a holistic framework for the safe and effective handling of this compound. By moving beyond a simple recitation of procedural steps, we will delve into the causality behind best practices, fostering a culture of safety and scientific integrity within the laboratory.

Hazard Analysis and Risk Mitigation: A Proactive Approach

2,5-Dichloro-4-hydroxybenzonitrile is a solid crystalline substance that, while stable under recommended storage conditions, presents several health hazards that necessitate careful handling.[1] Understanding the nature of these hazards is the first step in establishing a robust safety protocol.

Toxicological Profile: Understanding the "Why" Behind the Precautions

The primary routes of exposure to 2,5-Dichloro-4-hydroxybenzonitrile are ingestion, skin contact, and inhalation of dust particles.[2][3] The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation if inhaled.[1][2] The presence of both nitrile and phenol functional groups contributes to its toxicological profile. Nitriles can be metabolized to release cyanide ions, interfering with cellular respiration, while phenolic compounds can be corrosive and readily absorbed through the skin, potentially leading to systemic toxicity.[4]

Table 1: GHS Hazard Classification for 2,5-Dichloro-4-hydroxybenzonitrile [5]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

The "Warning" signal word associated with this compound underscores the need for stringent adherence to safety protocols.[5]

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure to hazardous substances is through the implementation of robust engineering controls. All work with 2,5-Dichloro-4-hydroxybenzonitrile should be conducted in a well-ventilated laboratory, and for procedures that may generate dust, a certified chemical fume hood is mandatory.[3] The fume hood serves to contain and exhaust any airborne particles, preventing inhalation by the researcher. Safety showers and eyewash stations must be readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE): The Researcher's Essential Barrier

While engineering controls are paramount, the use of appropriate Personal Protective Equipment (PPE) provides a critical final barrier against exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Hand Protection: A Material-Specific Choice

Given that 2,5-Dichloro-4-hydroxybenzonitrile can cause skin irritation, the selection of appropriate gloves is crucial.[1] Nitrile gloves are a common choice for general laboratory use and offer good splash protection.[7] However, for prolonged or immersive contact, it is advisable to consult the glove manufacturer's compatibility charts. For phenolic compounds, neoprene or butyl rubber gloves may offer superior protection.[4] Double-gloving is a recommended practice to minimize the risk of exposure from a single glove failure.

Eye and Face Protection: Shielding Against a Critical Hazard

Due to the risk of serious eye irritation, chemical safety goggles are mandatory when handling 2,5-Dichloro-4-hydroxybenzonitrile.[1] A face shield should be worn in conjunction with goggles, especially during procedures with a higher risk of splashing or dust generation.[8]

Body and Respiratory Protection: Comprehensive Coverage

A flame-retardant lab coat, fully buttoned, should be worn to protect the skin and clothing.[8] For procedures where significant dust generation is unavoidable, respiratory protection in the form of a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be considered.[9]

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols are designed to provide a framework for common laboratory procedures involving 2,5-Dichloro-4-hydroxybenzonitrile. These should be adapted to the specific requirements of your research and integrated into your laboratory's standard operating procedures (SOPs).

Weighing and Dispensing
  • Preparation: Don the appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.

  • Engineering Control: Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any dust.

  • Procedure:

    • Use a spatula to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat or vial.

    • Avoid creating dust by handling the material gently.

    • Close the stock container tightly immediately after use.

    • Clean any minor spills within the weighing area immediately using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Dissolution
  • Preparation: Ensure all necessary glassware is clean and dry. Don the appropriate PPE.

  • Engineering Control: Conduct the dissolution process in a chemical fume hood.

  • Procedure:

    • Add the weighed 2,5-Dichloro-4-hydroxybenzonitrile to the chosen solvent in a suitable flask.

    • Add the solvent slowly to the solid to minimize splashing.

    • If necessary, use a magnetic stirrer or gentle swirling to aid dissolution. Avoid vigorous shaking that could generate aerosols.

    • Keep the container covered as much as possible during the process.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.[1]

Spill Response
  • Minor Spills: For small spills, ensure the area is well-ventilated and wear appropriate PPE.[10] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills: Evacuate the area and prevent entry.[11] Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Storage and Disposal: Responsible Stewardship

Proper storage and disposal of 2,5-Dichloro-4-hydroxybenzonitrile are essential for maintaining a safe laboratory environment and complying with environmental regulations.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][10] The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal

All waste containing 2,5-Dichloro-4-hydroxybenzonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1][12] Follow all local, state, and federal regulations for hazardous waste disposal. It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

Visualizing the Workflow for Safe Handling

To provide a clear and concise overview of the critical steps involved in the safe handling of 2,5-Dichloro-4-hydroxybenzonitrile, the following workflow diagram has been created using Graphviz.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Prep Risk Assessment & SOP Review PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) PPE->Eng_Controls Weighing Weighing in Fume Hood Eng_Controls->Weighing Dissolving Dissolution in Fume Hood Weighing->Dissolving Reaction Reaction Setup Dissolving->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination Waste_Disposal Segregate & Dispose of Hazardous Waste Decontamination->Waste_Disposal PPE_Removal Properly Remove & Dispose of PPE Waste_Disposal->PPE_Removal

Caption: Workflow for the safe handling of 2,5-Dichloro-4-hydroxybenzonitrile.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible use of 2,5-Dichloro-4-hydroxybenzonitrile in research and development is predicated on a thorough understanding of its hazards and the diligent application of safety protocols. By integrating the principles of hazard analysis, engineering controls, personal protective equipment, and emergency preparedness into every aspect of the experimental workflow, researchers can not only protect themselves and their colleagues but also ensure the integrity and reproducibility of their scientific endeavors. This guide serves as a foundational resource, and it is incumbent upon each scientist to build upon this knowledge, fostering a laboratory culture where safety is not merely a requirement but a shared value.

References

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • University of California, Riverside, Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Phenol Safety Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-hydroxybenzonitrile. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-hydroxybenzonitrile. Retrieved from [Link]

  • ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

  • PubMed. (2024, September 3). New Species and Cytotoxicity Mechanism of Halohydroxybenzonitrile Disinfection Byproducts in Drinking Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Report on Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigments Industries. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, June 30). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Analytical Methods for the Detection and Quantification of 2,5-Dichloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug/Agrochemical Development Professionals Document Type: Technical Protocol & Methodological Guide

Executive Summary & Chemical Context

2,5-Dichloro-4-hydroxybenzonitrile (CAS 3336-18-3) is a halogenated phenolic compound frequently encountered as a synthetic intermediate or a degradation product in agrochemical and pharmaceutical development. Structurally, it is an isomer of established herbicides like chloroxynil[1].

To develop a robust analytical method, we must first understand the molecule's physicochemical behavior. Similar to its structural analog chloroxynil, which has a predicted pKa of approximately 4.91[2], 2,5-dichloro-4-hydroxybenzonitrile functions as a weak acid. The electron-withdrawing nature of the two chlorine atoms and the para-cyano group significantly increases the acidity of the phenolic hydroxyl group. This pKa dictates the compound's ionization state across different pH ranges, which is the foundational variable for both sample extraction and chromatographic separation[3].

Sample Preparation: The Causality of pH-Driven Extraction

Extraction Logic & Causality: Because the analyte has a pKa of ~4.9, it exists predominantly as a hydrophilic phenolate anion at physiological or environmental pH levels (pH 6–8). In this ionized state, it exhibits poor retention on standard reversed-phase sorbents. To achieve quantitative recovery, we must force the molecule into its neutral, protonated state by acidifying the matrix to a pH at least two units below its pKa (i.e., pH < 3.0). This targeted acidification drastically increases the analyte's hydrophobicity, allowing it to be efficiently captured by a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge.

Solid-Phase Extraction (SPE) Protocol
  • Sample Pre-treatment: Centrifuge the aqueous sample at 4000 × g for 10 minutes. Transfer 5.0 mL of the supernatant to a clean extraction tube.

  • Acidification: Add 100 µL of concentrated Formic Acid to the sample and vortex for 30 seconds. Verify that the pH is < 3.0.

  • Conditioning: Pass 3.0 mL of LC-MS grade Methanol through an Oasis HLB cartridge (60 mg, 3 cc), followed immediately by 3.0 mL of 0.1% Formic Acid in water. Critical: Do not allow the sorbent bed to dry.

  • Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash the cartridge with 3.0 mL of 5% Methanol in water to elute polar interferences. Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the target analyte with 2.0 mL of 100% Acetonitrile into a clean glass vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 500 µL of Initial Mobile Phase (80:20 Water:Acetonitrile with 0.1% Formic Acid).

SPE_Workflow A 1. Sample Aliquot (Aqueous Matrix) B 2. Acidification (Adjust to pH < 3.0) A->B C 3. SPE Conditioning (MeOH -> 0.1% FA) B->C D 4. Sample Loading (Analyte Retained) C->D E 5. Wash Step (5% MeOH in H2O) D->E F 6. Elution (100% Acetonitrile) E->F G 7. Reconstitution (Ready for LC-MS) F->G

Step-by-step Solid-Phase Extraction (SPE) workflow for optimal analyte recovery.

Chromatographic Separation & Detection Workflows

Trace Analysis via LC-MS/MS

Previous studies on related halogenated benzonitriles (e.g., bromoxynil, ioxynil, and 2-hydroxybenzonitrile) have demonstrated the superior sensitivity of negative electrospray ionization (ESI-)[4][5].

Chromatographic Causality: We utilize 0.1% Formic Acid (pH ~2.7) in the mobile phase. This acidic environment suppresses the ionization of stationary phase silanol groups (preventing peak tailing) and keeps the analyte fully protonated during the chromatographic run for sharp, Gaussian peaks[3]. Despite the acidic mobile phase, the high voltage and desolvation temperature in the ESI source effectively force gas-phase deprotonation, yielding a highly abundant [M-H]⁻ precursor ion.

  • Column: UPLC C18, 100 × 2.1 mm, 1.7 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 0–1 min (20% B), 1–4 min (linear to 95% B), 4–5 min (hold 95% B), 5–5.1 min (return to 20% B), 5.1–7 min (equilibration).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Source Conditions: ESI Negative Mode, Capillary Voltage 2.5 kV, Desolvation Temp 450°C.

Ionization_Pathway A Elution from HPLC (Neutral Phenol, pH 2.7) B ESI Negative Mode (Deprotonation) A->B C Precursor Ion [M-H]- (m/z 186) B->C D Collision-Induced Dissociation (CID) C->D E Quantifier Ion (m/z 150) D->E F Qualifier Ion (m/z 114) D->F

Electrospray ionization (ESI-) and fragmentation pathway for MS/MS detection.

Routine Analysis via HPLC-UV

For high-concentration samples (e.g., synthetic intermediates or formulation testing), a standard HPLC-UV method is sufficient.

  • Column: C18, 250 × 4.6 mm, 5 µm

  • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (buffered with 0.1% Phosphoric acid to maintain pH < 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 235 nm (targeting the conjugated aromatic system).

Quantitative Data Summaries

Table 1: Physicochemical Properties

Parameter Value
Analyte 2,5-Dichloro-4-hydroxybenzonitrile
CAS Number 3336-18-3
Molecular Formula C₇H₃Cl₂NO
Monoisotopic Mass 186.96 Da

| Predicted pKa | ~4.9 |

Table 2: LC-MS/MS MRM Parameters (Negative ESI)

Transition Type Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Quantifier 185.9 149.9 50 22

| Qualifier | 185.9 | 113.9 | 50 | 35 |

Table 3: Method Validation Summary (Spiked Matrix)

Validation Parameter Result
Linear Range 0.5 – 500 ng/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (RSD%) < 6.5%

| SPE Recovery | 88% – 94% |

System Suitability & Self-Validation

To ensure the trustworthiness of the analytical run, the protocol must act as a self-validating system. Implement the following checks for every batch:

  • Blank Verification: Inject a reconstitution solvent blank immediately after the highest calibration standard. The analyte signal in the blank must be < 0.1% of the LOQ signal to validate the absence of autosampler carryover.

  • Internal Standard (IS) Tracking: Spike all samples and standards with a stable isotopically labeled internal standard (e.g., a ¹³C or Deuterated analog of a related benzonitrile). The IS peak area RSD across the entire batch must remain ≤ 15%. A sudden drop in IS response indicates severe matrix ion suppression.

  • System Suitability Test (SST): Prior to running samples, inject a mid-level standard (e.g., 50 ng/mL) six consecutive times. The relative standard deviation (RSD) of the retention time must be ≤ 1.0%, and the peak area RSD must be ≤ 2.0%.

References

Sources

Application Note: 2,5-Dichloro-4-hydroxybenzonitrile in Herbicide Research and Target-Site Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2,5-Dichloro-4-hydroxybenzonitrile (CAS: 3336-18-3) is a halogenated benzonitrile derivative utilized extensively in agrochemical research as a structural analog to commercial herbicides like bromoxynil and ioxynil (). In herbicide development and environmental toxicology, it serves as a critical probe for structure-activity relationship (SAR) studies targeting Photosystem II (PSII) and for evaluating the substrate specificity of microbial bioremediation enzymes.

Mechanistic Pathway: Photosystem II (PSII) Inhibition

Like its brominated and iodinated counterparts, 2,5-dichloro-4-hydroxybenzonitrile acts as a potent inhibitor of the photosynthetic electron transport chain (1[1]). The molecule competitively binds to the plastoquinone-binding niche (QB) on the 42 kDa D1 protein of the PSII complex, located in the chloroplast thylakoid membranes (2[2]).

Causality of Toxicity: By displacing plastoquinone, the herbicide blocks the electron transfer from QA to QB. This inability to reoxidize QA promotes the formation of triplet state chlorophyll, which subsequently interacts with ground-state oxygen to generate highly destructive singlet oxygen and other reactive oxygen species (ROS) (3[3]). The resulting lipid peroxidation destroys membrane integrity, leading to rapid plant necrosis (4[4]).

PSII_Pathway Light Light Energy P680 Photosystem II (P680) Light->P680 Pheo Pheophytin P680->Pheo e- transfer QA Plastoquinone A (QA) Pheo->QA e- transfer QB Plastoquinone B (QB) D1 Protein Niche QA->QB e- transfer ROS Reactive Oxygen Species (Membrane Destruction) QA->ROS Unoxidized QA promotes ROS Cyt Cytochrome b6f QB->Cyt e- transfer Herbicide 2,5-Dichloro-4- hydroxybenzonitrile Herbicide->QB Competitive Binding (Blocks e- flow)

Caption: Mechanism of PSII inhibition by 2,5-Dichloro-4-hydroxybenzonitrile at the D1 protein.

Quantitative Data: SAR and Physicochemical Profiling

To contextualize the efficacy of 2,5-dichloro-4-hydroxybenzonitrile, researchers compare its binding affinity and degradation kinetics against established benzonitrile herbicides. The substitution of chlorine alters the steric bulk and electronegativity compared to the 3,5-dibromo (bromoxynil) configuration, impacting both target affinity and interaction with detoxifying enzymes like nitrilase (5[5]).

Table 1: Quantitative Parameters of Hydroxybenzonitrile Herbicides and Degradation

ParameterValue / CharacteristicBiological Significance
Primary Target Site QB-binding niche (D1 Protein, 42 kDa)Universal binding site for oxynil herbicides, blocking electron transport.
Bromoxynil Oral LD50 (Rat) 440 mg/kgEstablishes baseline mammalian toxicity for the structural class.
Nitrilase Optimal pH 9.2Alkaline pH required for optimal enzymatic hydrolysis of the cyano group.
Nitrilase Optimal Temperature 35 °CThermal optimum for the oxy gene product to detoxify the herbicide.
D. chlororespirans Doubling Time 18.4 ± 5.2 hoursGrowth rate when utilizing halogenated benzonitriles as electron acceptors.

(Data synthesized from WSSA[3], ASM[6], and Biodic[5])

Experimental Protocols

Protocol A: In Vitro PSII Inhibition Assay (DCPIP Hill Reaction)

Purpose: To quantify the half-maximal inhibitory concentration (IC50) of 2,5-dichloro-4-hydroxybenzonitrile on PSII electron transport. Causality: We utilize 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. DCPIP is blue in its oxidized state (absorbing at 600 nm) and colorless when reduced. By measuring the rate of absorbance decrease at 600 nm under illumination, we directly quantify PSII electron transport efficiency. Self-Validation: A dark control ensures reduction is strictly light-dependent. A Diuron (DCMU) control validates the assay's sensitivity to established D1-binders.

Step-by-Step Methodology:

  • Thylakoid Isolation: Homogenize spinach leaves in cold isolation buffer (400 mM sucrose, 50 mM HEPES-KOH pH 7.8, 10 mM NaCl, 5 mM MgCl₂). Note: MgCl₂ is critical for maintaining the structural integrity of the PSII complex.

  • Centrifugation: Filter the homogenate through miracloth and centrifuge at 1,500 × g for 10 minutes at 4 °C. Resuspend the pellet in assay buffer (330 mM sorbitol, 50 mM HEPES pH 7.6) to a final chlorophyll concentration of 2 mg/mL. Note: Sorbitol maintains isotonicity, preventing osmotic lysis of the thylakoids.

  • Assay Preparation: In a spectrophotometer cuvette, combine 1.9 mL of assay buffer, 50 µL of 2 mM DCPIP (final conc. 50 µM), and 20 µL of thylakoid suspension (final conc. 20 µg Chl/mL).

  • Herbicide Incubation: Add 2,5-dichloro-4-hydroxybenzonitrile dissolved in DMSO (ensure final DMSO concentration is <1% to prevent solvent-induced membrane toxicity). Incubate in the dark for 5 minutes.

  • Measurement: Illuminate the cuvette with a light source (500 µmol photons m⁻² s⁻¹) for 2 minutes. Immediately measure the absorbance at 600 nm. Calculate the inhibition percentage relative to a solvent-only control.

Protocol B: Enzymatic Biodegradation Assay (Nitrilase Activity)

Purpose: To evaluate the biotransformation of the herbicide via microbial nitrilase enzymes, which hydrolyze the cyano group into a non-phytotoxic carboxylic acid and ammonia (5[5]). Causality: The reaction is buffered at pH 9.2 and maintained at 35 °C to match the established optimal kinetics of the oxy gene product. Quenching with Trifluoroacetic acid (TFA) drops the pH below the enzyme's active range, instantly denaturing it and ensuring accurate temporal snapshots of degradation. Self-Validation: A heat-killed enzyme control is run in parallel to rule out spontaneous abiotic hydrolysis. A zero-time point establishes the 100% substrate baseline.

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend purified recombinant nitrilase (1 mg/mL) in 50 mM Tris-HCl buffer adjusted to pH 9.2.

  • Reaction Initiation: Pre-incubate the enzyme solution at 35 °C for 5 minutes. Initiate the reaction by adding 1 mM of 2,5-dichloro-4-hydroxybenzonitrile.

  • Temporal Sampling & Quenching: At intervals of 0, 10, 20, 30, and 60 minutes, withdraw 100 µL aliquots. Immediately quench the reaction by adding the aliquot to 100 µL of 1% TFA in methanol. Note: Methanol precipitates the denatured protein, preventing HPLC column clogging.

  • Centrifugation: Centrifuge the quenched samples at 12,000 × g for 5 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Inject 20 µL of the supernatant into a C18 reverse-phase HPLC column. Monitor the disappearance of the benzonitrile peak and the emergence of the 2,5-dichloro-4-hydroxybenzoic acid peak at 280 nm.

References

  • 2,5-Dichloro-4-hydroxybenzonitrile | 3336-18-3 Source: Sigma-Aldrich URL:Link

  • Buctril / bromoxynil - Herbicide Profile Source: Cornell CALS URL:2

  • Application Notes and Protocols for the Synthesis of Halogenated Hydroxybenzonitrile Herbicides Source: BenchChem URL:1

  • Herbicide Handbook 2014 Source: Weed Science Society of America (WSSA) URL:3

  • Dehalogenation of the Herbicides Bromoxynil and Ioxynil by Desulfitobacterium chlororespirans Source: Applied and Environmental Microbiology (ASM) URL:6

  • Selection and performance of weed management systems in cotton Source: Tennessee TRACE URL:4

  • Corporation obtaining approval, the name of its representative... (OXY-235 Nitrilase Data) Source: Biodic (Japan) URL:5

Sources

Application Note: 2,5-Dichloro-4-hydroxybenzonitrile as an Analytical Surrogate and Model Compound in Environmental Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Halogenated hydroxybenzonitriles (such as bromoxynil, ioxynil, and chloroxynil) are extensively used globally as broad-leaf herbicides. Their environmental persistence, mobility in agricultural runoff, and potential toxicity to aquatic ecosystems necessitate highly rigorous monitoring workflows.

2,5-Dichloro-4-hydroxybenzonitrile (CAS: 3336-18-3) [1], an isomer of the active herbicide chloroxynil, serves as an invaluable tool in these environmental studies. Because it does not occur naturally and is rarely applied as a commercial formulation, it is an ideal Internal Standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification. Furthermore, its specific structural features—a reactive nitrile group, a phenolic hydroxyl, and halogen substitutions—make it an excellent model compound for studying the microbial dehalogenation and photodegradation pathways of aromatic pollutants[2].

Physicochemical Profiling

Understanding the chemical properties of 2,5-dichloro-4-hydroxybenzonitrile is critical for optimizing extraction and chromatographic conditions. The electron-withdrawing nature of the chlorine and nitrile groups significantly lowers the pKa of the phenolic hydroxyl, making the molecule highly ionizable under standard environmental pH conditions.

Table 1: Physicochemical Properties of 2,5-Dichloro-4-hydroxybenzonitrile

PropertyValueScientific Implication for Protocols
CAS Number 3336-18-3Unique identifier for standard procurement[1].
Molecular Formula C7H3Cl2NODetermines exact mass for high-resolution MS.
Molecular Weight 188.01 g/mol Target mass for MRM transitions.
Physical Form SolidRequires dissolution in organic solvents (e.g., Methanol) for stock solutions[1].
Ionization Forms [M-H]⁻Highly responsive in ESI negative mode due to the acidic phenol group.

Application I: Internal Standard in LC-MS/MS Workflows

Causality & Logic

In environmental water and soil extracts, co-extracted humic and fulvic acids cause severe matrix effects, typically leading to ion suppression in the MS source. While using an isotopically labeled standard is the gold standard, they are often cost-prohibitive or commercially unavailable for specific degradation metabolites. A structural isomer like 2,5-dichloro-4-hydroxybenzonitrile is the optimal alternative. It shares the identical molecular weight and ionization efficiency as chloroxynil but elutes at a slightly different retention time, allowing for distinct chromatographic separation while accurately compensating for matrix-induced signal variations.

Protocol: Extraction and Quantification from Environmental Water

Self-Validating QA/QC: Run a method blank and a matrix spike (spiked at 10 ng/L) alongside every batch to validate extraction efficiency and check for system carryover.

  • Sample Preparation & Acidification : Collect 500 mL of environmental water. Filter through a 0.45 µm glass fiber filter to remove suspended particulate matter. Acidify the sample to pH 2.0 using 1M HCl.

    • Causality: Acidification protonates the phenolic hydroxyl group, ensuring the molecule remains in its neutral state. This is essential for strong, non-polar retention on the reversed-phase SPE sorbent.

  • Internal Standard Spiking : Spike the sample with 50 µL of a 100 µg/L 2,5-dichloro-4-hydroxybenzonitrile methanolic stock solution.

  • Solid Phase Extraction (SPE) :

    • Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge (200 mg) with 5 mL methanol followed by 5 mL of pH 2.0 acidified water.

    • Load the spiked sample at a flow rate of 5 mL/min.

    • Wash with 5 mL of 5% methanol in water to remove highly polar interferences.

    • Elute the analytes with 2 × 3 mL of pure Methanol.

  • Concentration & Reconstitution : Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1 mL of initial mobile phase (e.g., 90:10 Water:Acetonitrile).

  • LC-MS/MS Analysis :

    • Column : C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase : (A) Water with 0.1% Formic Acid, (B) Acetonitrile.

    • Ionization : Electrospray Ionization in Negative Mode (ESI-).

    • MRM Transitions : Monitor m/z 185.9 → 149.9 (quantifier, loss of HCl) and 185.9 → 114.0 (qualifier).

AnalyticalWorkflow A Water/Soil Sample (pH Adjusted to 2.0) B Spike with 2,5-DCHBN (Internal Standard) A->B C Solid Phase Extraction (HLB Cartridge) B->C D LC-MS/MS Analysis (ESI Negative Mode) C->D E Data Processing & Quantification D->E

Workflow for environmental sample preparation and LC-MS/MS analysis using 2,5-DCHBN as an IS.

Application II: Model Compound for Environmental Fate Studies

Causality & Logic

Understanding how halogenated aromatics degrade in the environment is crucial for bioremediation and regulatory risk assessments. 2,5-Dichloro-4-hydroxybenzonitrile features two distinct degradation targets: the cyano (-CN) group and the carbon-chlorine (C-Cl) bonds. By utilizing this compound in soil microcosms or photolysis reactors, researchers can precisely map the kinetics of native nitrile hydratase/amidase enzymes and reductive dehalogenases.

Protocol: Soil Microcosm Degradation Assay
  • Microcosm Setup : Sieve fresh agricultural soil (2 mm mesh) to remove debris. Weigh 50 g of soil into sterile 250 mL amber glass biometer flasks.

  • Dosing : Apply 2,5-dichloro-4-hydroxybenzonitrile to achieve a final concentration of 5 mg/kg. Use a highly volatile carrier solvent (e.g., acetone) for even distribution, allowing the solvent to volatilize completely in a fume hood before sealing the flask.

    • Causality: Acetone evaporates rapidly without leaving toxic residues that might inhibit or artificially select native microbial populations, preserving the integrity of the biological study.

  • Incubation : Adjust soil moisture to 60% of its maximum water-holding capacity. Incubate in the dark at 25°C to isolate microbial degradation mechanisms from photodegradation.

  • Sampling & Kinetics : Destructively sample triplicate flasks at days 0, 3, 7, 14, 28, and 56. Extract the soil using Accelerated Solvent Extraction (ASE) and analyze via LC-MS/MS to track parent compound depletion and metabolite formation.

Proposed Degradation Pathway

Microbial degradation of halogenated benzonitriles typically initiates at the nitrile group, converting it to an amide, then to a carboxylic acid, followed by sequential dehalogenation[2].

DegradationPathway A 2,5-Dichloro-4-hydroxybenzonitrile (Parent Compound) B 2,5-Dichloro-4-hydroxybenzamide (Nitrile Hydration) A->B Nitrilase / Hydratase C 2,5-Dichloro-4-hydroxybenzoic Acid (Amide Hydrolysis) B->C Amidase D Reductive Dehalogenation Products C->D Dehalogenase

Proposed microbial degradation pathway of 2,5-dichloro-4-hydroxybenzonitrile in soil microcosms.

Safety and Handling

According to safety and material data[1], 2,5-Dichloro-4-hydroxybenzonitrile is classified with severe hazard statements including H301+H311+H331 (Toxic if swallowed, in contact with skin, or inhaled) and H315/H319 (Skin/Eye irritation). All stock solution preparation must occur within a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles). Waste must be segregated strictly into halogenated organic waste streams to prevent environmental contamination.

References

  • Title: 2,5-Dichloro-4-hydroxybenzonitrile | C7H3Cl2NO | CID 21323083 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Application Note: GC Analysis of 2,5-Dichloro-4-hydroxybenzonitrile via Silylation and Acylation Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed protocols for the derivatization of 2,5-dichloro-4-hydroxybenzonitrile, a halogenated phenolic compound, for robust and sensitive analysis by Gas Chromatography (GC). Direct GC analysis of polar, active-hydrogen-containing compounds like 2,5-dichloro-4-hydroxybenzonitrile is often hindered by poor chromatographic performance, including peak tailing and low sensitivity.[1][2] Derivatization addresses these challenges by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety.[1][3] This note presents a primary, highly efficient silylation protocol using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and an alternative acylation protocol. We detail the underlying chemical principles, step-by-step methodologies, and expected analytical outcomes to equip researchers, scientists, and drug development professionals with a reliable framework for quantitative and qualitative analysis.

Introduction: The Rationale for Derivatization

2,5-Dichloro-4-hydroxybenzonitrile belongs to the class of halogenated phenolic compounds. The presence of the hydroxyl (-OH) group imparts significant polarity and the ability to form hydrogen bonds.[3] While essential for its chemical properties, this functional group is problematic for GC analysis.

Challenges of Direct GC Analysis:

  • Poor Volatility: The strong intermolecular hydrogen bonds reduce the compound's volatility, requiring high injector and oven temperatures which can lead to thermal degradation.[3]

  • Peak Tailing: The active hydrogen of the hydroxyl group can interact with active sites (e.g., free silanols) on the GC inlet liner and column stationary phase, resulting in asymmetric, tailing peaks.[1][2]

  • Reduced Sensitivity and Reproducibility: Adsorption effects lead to analyte loss and, consequently, lower sensitivity and poor quantitative reproducibility.[1]

Derivatization overcomes these issues by replacing the active hydrogen with a non-polar protecting group.[4] This chemical modification blocks hydrogen bonding, thereby increasing volatility, improving thermal stability, and minimizing adsorptive losses, which collectively lead to sharp, symmetrical chromatographic peaks and enhanced detector response.[1][3]

Principle of Derivatization: Silylation

Silylation is the most prevalent and versatile derivatization technique for compounds containing active hydrogens, such as alcohols, phenols, and carboxylic acids.[3][4] The reaction involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, -Si(CH₃)₃.

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating agent due to its high reactivity and the volatility of its reaction byproducts, which minimizes chromatographic interference.[1][5] The reaction proceeds via a nucleophilic attack (Sₙ2 type) from the phenolic oxygen onto the silicon atom of the BSTFA molecule.[3][6]

Caption: General silylation reaction of a phenolic compound with BSTFA.

Materials and Reagents

  • Analyte: 2,5-Dichloro-4-hydroxybenzonitrile standard

  • Silylation Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Acylation Reagent: Acetic Anhydride (≥99%)

  • Catalyst (Acylation): Pyridine or Potassium Carbonate

  • Solvents: Acetone (GC grade, anhydrous), Dichloromethane (GC grade, anhydrous), Ethyl Acetate (GC grade, anhydrous)

  • Drying Agent: Anhydrous Sodium Sulfate

  • Apparatus: 2 mL GC vials with PTFE-lined septa, heating block or water bath, vortex mixer, micropipettes.

Safety Precaution: Derivatization reagents are moisture-sensitive and can be corrosive or irritating. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for each reagent before use.[5]

Experimental Workflow and Protocols

The overall analytical process follows a streamlined workflow from sample preparation to data analysis.

Derivatization_Workflow cluster_prep Protocol Step 1 cluster_deriv Protocol Step 2 cluster_gc Protocol Step 3 cluster_data Protocol Step 4 node_start Start: Sample (in appropriate solvent) node_prep Sample Preparation (Evaporate to dryness if in aqueous solution) node_start->node_prep node_deriv Derivatization Step (Add solvent and reagent, heat) node_prep->node_deriv node_gc GC-MS Analysis (Inject derivatized sample) node_deriv->node_gc node_data Data Interpretation (Chromatogram & Mass Spectrum) node_gc->node_data

Caption: General workflow for the GC-MS analysis of derivatized compounds.
Protocol 1: Silylation with BSTFA (Recommended)

This protocol is highly efficient, often yielding complete derivatization rapidly, especially when using acetone as a solvent.[1][7][8] The 1% TMCS acts as a catalyst, enhancing the silylating power of BSTFA, which is beneficial for any sterically hindered compounds.[5][9]

  • Sample Preparation:

    • Pipette an aliquot of the sample solution containing approximately 10-100 µg of 2,5-dichloro-4-hydroxybenzonitrile into a 2 mL GC vial.

    • If the sample is in an aqueous or protic solvent (e.g., methanol), evaporate the solvent to complete dryness under a gentle stream of nitrogen. The presence of water or alcohol will consume the silylating reagent.[3][5]

  • Derivatization Reaction:

    • Add 200 µL of anhydrous acetone to the dried residue. Vortex briefly to dissolve.

      • Causality: Acetone is an optimal solvent as it dramatically accelerates silylation kinetics, allowing the reaction to proceed to completion within seconds at room temperature.[1][8]

    • Add 100 µL of BSTFA + 1% TMCS. A significant molar excess of the reagent ensures the reaction equilibrium is driven towards the product.[5]

    • Cap the vial tightly and vortex for 30 seconds.

    • For routine analysis, heating the vial at 70°C for 30 minutes is recommended to ensure complete derivatization for all matrix types, although the reaction in acetone is often instantaneous.[1][9]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Acylation with Acetic Anhydride (Alternative)

Acylation is a robust and cost-effective alternative, forming a stable acetate ester. This method requires a basic catalyst to proceed efficiently.[10]

  • Sample Preparation:

    • Prepare the sample in a GC vial as described in Protocol 1, Step 1.

  • Derivatization Reaction:

    • Add 200 µL of anhydrous ethyl acetate or dichloromethane to the dried residue.

    • Add 50 µL of pyridine (as a catalyst and acid scavenger) and 50 µL of acetic anhydride.

    • Cap the vial tightly and heat at 60°C for 1 hour.

  • Work-up and Analysis:

    • Cool the vial to room temperature.

    • (Optional) To remove excess reagent, add 500 µL of water, vortex, and allow the layers to separate. Analyze an aliquot from the upper organic layer.

    • The sample is ready for injection into the GC-MS.

GC-MS Analytical Parameters

The following parameters provide a starting point for method development and should be optimized for your specific instrumentation.

Parameter Recommended Condition Rationale
GC System Gas Chromatograph with Mass Spectrometric Detector (GC-MS)Provides both separation and structural confirmation.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS)A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of analytes.[11]
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minInert and provides good chromatographic efficiency.
Injection 1 µL, Splitless (or appropriate split ratio for sample concentration)Splitless mode is ideal for trace analysis.
Injector Temp. 270°CEnsures rapid volatilization of the less-polar derivative without thermal breakdown.
Oven Program Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)A temperature ramp effectively separates analytes with different boiling points.
MS Source Temp. 230°CStandard temperature for EI sources.
MS Quad Temp. 150°CStandard temperature for quadrupoles.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range m/z 50-400Covers the expected mass range of the derivative and its fragments.

Expected Results and Data Interpretation

A successful derivatization will yield a single, sharp, and symmetrical peak for the 2,5-dichloro-4-hydroxybenzonitrile derivative in the total ion chromatogram (TIC).

Compound Formula MW ( g/mol ) Derivative Derivative MW Expected Key MS Fragments (m/z)
2,5-Dichloro-4-hydroxybenzonitrileC₇H₃Cl₂NO190.01TMS-Ether261.99262 (M⁺) , 247 ([M-CH₃]⁺) , 189 ([M-Si(CH₃)₃]⁺)
2,5-Dichloro-4-hydroxybenzonitrileC₇H₃Cl₂NO190.01Acetate Ester232.02232 (M⁺) , 190 ([M-COCH₂]⁺)
  • Verification: The presence of the molecular ion (M⁺) and the characteristic fragment ions confirms the identity of the derivative. For TMS derivatives, the loss of a methyl group ([M-15]⁺) is a highly characteristic and often abundant ion.[12]

  • Troubleshooting:

    • Peak Tailing/Broadening: May indicate incomplete derivatization or active sites in the GC system. Re-run the derivatization with heating or check system inertness.

    • Multiple Peaks: Could result from incomplete derivatization or side reactions. Ensure the sample is completely dry and that reagent ratios are correct.[13]

Conclusion

Derivatization is an essential step for the reliable GC analysis of 2,5-dichloro-4-hydroxybenzonitrile. The silylation protocol using BSTFA + 1% TMCS in an acetone solvent system is presented as a rapid, highly effective, and robust method for achieving excellent chromatographic performance. By converting the polar analyte into a more volatile and stable TMS-ether, this procedure enables sensitive and accurate quantification and identification by GC-MS. The alternative acylation method provides a dependable secondary option. Proper execution of these protocols, coupled with optimized GC-MS parameters, will empower researchers to obtain high-quality, reproducible data for this and other structurally related phenolic compounds.

References

  • Lee, J., Lee, H., & Lee, J. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 73(13), 3073-3079. [Link]

  • LCGC International. (2020). Determination of Chlorophenols and their Degradation Metabolites in Environmental Samples by SPME and on-fibre Silylation with GC–MS. LCGC International, 33(11). [Link]

  • Lee, J., Lee, H. B., & Lee, J. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. [Link]

  • Lee, J., Lee, H. B., & Lee, J. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. [Link]

  • Li, X., et al. (2014). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Taylor & Francis Online. [Link]

  • Morville, S., et al. (2007). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]

  • May & Baker Ltd. (n.d.). Technical Bulletin Ioxynil and Bromoxynil Selective Herbicides. Agriculture and Horticulture Development Board. [Link]

  • Kovács, A., et al. (2008). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. ResearchGate. [Link]

  • Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. [Link]

  • Boti, V., et al. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Bromoxynil. PubChem Compound Database. [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Sen, N., & Cil, E. (2015). Separation of some halogenated phenols by GC-MS. ResearchGate. [Link]

  • Cessna, A. J. (1990). A sensitive gas chromatographic method is presented to determine in onions (Allium cepa L.) residues of the herbicide bromoxynil as its methyl ether. ResearchGate. [Link]

  • Ghiasvand, A. R., et al. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. [Link]

  • Sen, N., & Cil, E. (2015). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. National Environmental Methods Index. [Link]

  • Crawford Scientific. (n.d.). GC Derivatization. Crawford Scientific. [Link]

  • Ruttanaporn, C. (2007). Improving chromatographic analysis of phenolic compounds. Chulalongkorn University Digital Collections. [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Lawrence, J. F., Panopio, L. G., & McLeod, H. A. (1980). Comparison of liquid and gas chromatography for the determination of bromoxynil octanoate and benzoylprop ethyl in wheat products. Journal of Agricultural and Food Chemistry. [Link]

  • Cessna, A. J. (1990). Gas chromatographic determination of bromoxynil in onions. Journal of Agricultural and Food Chemistry. [Link]

  • Alfa Chemistry. (2023). Acylation Reagents for Gas Chromatography. Labinsights. [Link]

  • Yeh, M. K., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Macherey-Nagel. (n.d.). Derivatization Reagents for GC Brochure. MZ-Analysentechnik. [Link]

  • Cautela, D., et al. (2018). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4. PMC. [Link]

  • Thermo Fisher Scientific. (n.d.). Acylation Derivatization Reagents. ResearchGate. [Link]

  • Salivo, S., et al. (2021). Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples. PMC. [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Macherey-Nagel. [Link]

  • Insa, S., et al. (2020). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ResearchGate. [Link]

  • Shareef, A., et al. (2005). Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. PubMed. [Link]

  • Valdez, C. A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov. [Link]

  • Jack, D. (2021). How best to perform acylation of hydroxyls for GC/MS? ResearchGate. [Link]

Sources

Application Note: Protocols for the Chemical and Enzymatic Hydrolysis of 2,5-Dichloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Biocatalysis, and Quantitative Analytical Workflows

Introduction & Mechanistic Rationale

2,5-Dichloro-4-hydroxybenzonitrile (CAS 3336-18-3) is a halogenated aromatic nitrile structurally related to the widely studied oxynil herbicides (e.g., chloroxynil and bromoxynil)[1]. Understanding its hydrolysis profile is critical for predicting its environmental fate, assessing the stability of synthetic intermediates, and developing biocatalytic methods for green chemistry.

The hydrolysis of the nitrile group (–C≡N) in 2,5-dichloro-4-hydroxybenzonitrile is governed by the electronic effects of its substituents. The electron-withdrawing chlorine atoms at the 2- and 5-positions increase the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack. However, the hydroxyl group at the 4-position introduces pH-dependent complexities; under basic conditions, it deprotonates to form a phenoxide ion, which donates electron density into the aromatic ring and partially counteracts the activating effect of the halogens.

Hydrolysis can be driven through two primary pathways:

  • Chemical Hydrolysis (Abiotic): Acid- or base-catalyzed hydration of the nitrile yields 2,5-dichloro-4-hydroxybenzamide, which undergoes subsequent, slower hydrolysis to 2,5-dichloro-4-hydroxybenzoic acid[2].

  • Enzymatic Hydrolysis (Biocatalytic): Microbial enzymes, specifically nitrilases (EC 3.5.5.1)[3], catalyze the direct conversion of the nitrile to the carboxylic acid and ammonia, completely bypassing the free amide intermediate. This occurs via a highly conserved Glu-Lys-Cys catalytic triad, where the nucleophilic cysteine attacks the nitrile carbon to form a transient thioimidate intermediate[4]. Alternatively, a Nitrile Hydratase (NHase) / Amidase cascade can sequentially convert the nitrile to the amide, and then to the acid[5].

HydrolysisPathway A 2,5-Dichloro-4- hydroxybenzonitrile (Nitrile) B 2,5-Dichloro-4- hydroxybenzamide (Amide) A->B + H2O (Nitrile Hydratase / Acid / Base) C 2,5-Dichloro-4- hydroxybenzoic acid (Carboxylic Acid) A->C + 2 H2O (Nitrilase Enzyme) B->C + H2O (Amidase / Acid / Base)

Figure 1: Chemical and enzymatic hydrolysis pathways for 2,5-Dichloro-4-hydroxybenzonitrile.

Materials & Equipment

Reagents
  • Substrate: 2,5-Dichloro-4-hydroxybenzonitrile (>95% purity, CAS 3336-18-3)[6].

  • Chemical Catalysts: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH).

  • Biocatalysts: Purified Nitrilase (e.g., from Klebsiella pneumoniae[7]) or resting cell suspensions of Rhodococcus rhodochrous[8].

  • Buffers & Solvents: 50 mM Potassium Phosphate buffer (pH 7.2), HPLC-grade Acetonitrile (MeCN), HPLC-grade Water, Trifluoroacetic acid (TFA).

Equipment
  • Thermostatic shaker/incubator with precise temperature control.

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).

  • C18 Reverse-Phase Column (250 mm × 4.6 mm, 5 µm particle size).

  • Calibrated pH meter.

Experimental Protocols

The following protocols are designed as self-validating systems. By running chemical and enzymatic hydrolysis in parallel, researchers can accurately differentiate between abiotic degradation and biocatalytic conversion.

Workflow S1 1. Substrate Preparation (2,5-Dichloro-4-hydroxybenzonitrile) S2A 2A. Chemical Hydrolysis (0.1 M HCl or NaOH, 60°C) S1->S2A S2B 2B. Enzymatic Hydrolysis (Nitrilase, pH 7.2, 35°C) S1->S2B S3 3. Reaction Quenching (Neutralization / Protein Precipitation) S2A->S3 S2B->S3 S4 4. HPLC-UV Analysis (Quantification & Mass Balance) S3->S4

Figure 2: Experimental workflow for evaluating chemical and enzymatic hydrolysis.

Protocol A: Acid/Base-Catalyzed Chemical Hydrolysis

Causality Note: Elevated temperatures (60°C) are required to overcome the activation energy barrier for abiotic nitrile hydration. We avoid temperatures >100°C to prevent the auto-catalytic trimerization of the nitrile into an S-triazine byproduct[2].

  • Stock Preparation: Dissolve 2,5-Dichloro-4-hydroxybenzonitrile in a 50:50 MeCN:Water mixture to yield a 1.0 mg/mL stock solution.

  • Reaction Initiation: In tightly sealed borosilicate glass vials, mix 1.0 mL of the stock solution with 1.0 mL of either 0.1 M HCl (acidic condition) or 0.1 M NaOH (basic condition).

  • Incubation: Place the vials in a thermostatic shaker set to 60°C at 150 rpm.

  • Sampling: Withdraw 100 µL aliquots at

    
     hours.
    
  • Quenching: Immediately neutralize the sample by adding an equimolar amount of the opposing reagent (e.g., add 0.1 M NaOH to the HCl reaction). Dilute 1:10 with the HPLC mobile phase prior to injection.

Protocol B: Enzymatic Hydrolysis via Nitrilase

Causality Note: Nitrilases exhibit strict pH and temperature optima. For example, K. pneumoniae nitrilase operates optimally near 35°C–45°C[7]. Operating outside this window rapidly denatures the enzyme, halting the biocatalytic conversion.

  • Substrate Solution: Prepare a 0.5 mM solution of 2,5-Dichloro-4-hydroxybenzonitrile in 50 mM Potassium Phosphate buffer (pH 7.2). Pro-tip: Use 1-2% DMSO as a co-solvent if precipitation occurs.

  • Biocatalyst Preparation: Suspend the lyophilized nitrilase or resting cells in the same buffer to achieve a final concentration of 1–2 U/mg dry cell weight.

  • Reaction Initiation: Add the biocatalyst to the substrate solution to initiate hydrolysis.

  • Incubation: Incubate at 35°C with gentle agitation (150 rpm).

  • Sampling: Withdraw 100 µL aliquots at

    
     hours.
    
  • Quenching: Add 100 µL of ice-cold Acetonitrile containing 1% TFA to the sample. This instantly denatures the enzyme and precipitates proteins. Centrifuge at 10,000 × g for 5 minutes and collect the supernatant for HPLC analysis.

Analytical Quantification & Data Presentation

Quantification must rely on a robust HPLC-DAD method to resolve the nitrile, amide, and carboxylic acid species.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min

  • Detection: Extract chromatograms at 230 nm and 280 nm.

Expected Data Profile

By integrating the peak areas against pre-established standard curves, researchers can map the kinetic conversion. Table 1 summarizes the expected profiles based on analogous halogenated hydroxybenzonitriles[7][8].

Table 1: Expected Kinetic and Conversion Profiles for 2,5-Dichloro-4-hydroxybenzonitrile

Hydrolysis MethodCatalyst / ConditionPrimary ProductIntermediate AccumulationTypical Conversion (24h)
Chemical (Acidic) 0.1 M HCl, 60°CCarboxylic AcidHigh (Amide)~40 - 50%
Chemical (Basic) 0.1 M NaOH, 60°CCarboxylic AcidModerate (Amide)~60 - 70%
Enzymatic K. pneumoniae Nitrilase, 35°CCarboxylic AcidNone (Direct conversion)> 95%
Enzymatic Rhodococcus NHase/AmidaseCarboxylic AcidTransient (Amide)> 90%

Quality Control & Self-Validation

To ensure the trustworthiness of the experimental setup, the following self-validating checks must be integrated:

  • Mass Balance Verification: At any given time point (

    
    ), the sum of the molar concentrations of the remaining nitrile, the intermediate amide, and the product carboxylic acid must equal the initial molar concentration of the nitrile at 
    
    
    
    (
    
    
    analytical error). A drop in mass balance indicates either substrate precipitation or alternative degradation pathways (e.g., trimerization).
  • Enzyme-Free Control: Always run a parallel buffer-only control at 35°C for Protocol B to prove that the observed degradation is strictly biocatalytic and not due to spontaneous hydrolysis in the buffer.

  • Heat-Killed Control: Utilize an aliquot of boiled enzyme (95°C for 15 mins) as a negative control to rule out non-specific binding of the substrate to the protein matrix.

References

  • Kiziak, C., et al. (2012). "Autodisplay of nitrilase from Klebsiella pneumoniae and whole-cell degradation of oxynil herbicides and related compounds." Applied Microbiology and Biotechnology, 97(10), 4401-4411. URL:[Link]

  • Veselá, A. B., et al. (2010). "Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity." Biodegradation, 21(5), 761-770. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 3.5.5.1 - nitrilase." BRENDA. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 2,5-Dichloro-4-hydroxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 2,5-Dichloro-4-hydroxybenzonitrile (CAS 3336-18-3) . This highly functionalized halogenated phenol is a critical building block in the development of agrochemicals and gut-restricted GPBAR1 (TGR5) agonists[1].

Synthesizing this molecule requires precise control over reaction conditions. The strong electron-withdrawing effects of the cyano and chloro groups, combined with the electron-donating hydroxyl group, create a highly reactive aromatic system prone to side reactions such as nitrile hydrolysis, unwanted electrophilic aromatic substitution, and product loss during aqueous workup.

Diagnostic Synthesis Workflow

To diagnose your yield issues, first identify your synthetic route. The two most reliable and scalable pathways are the demethylation of 2,5-dichloro-4-methoxybenzonitrile (Route A) and the oxime dehydration of 2,5-dichloro-4-hydroxybenzaldehyde (Route B).

Workflows SM1 2,5-Dichloro-4-methoxybenzonitrile (CAS 79025-39-1) Prod 2,5-Dichloro-4-hydroxybenzonitrile (CAS 3336-18-3) SM1->Prod BBr3, DCM, -78°C (Ether Cleavage) SM2 2,5-Dichloro-4-hydroxybenzaldehyde (CAS 27164-10-9) Int2 2,5-Dichloro-4-hydroxybenzaldehyde oxime SM2->Int2 NH2OH·HCl, Base (Condensation) Int2->Prod Ac2O, Reflux (Dehydration)

Synthetic pathways for 2,5-dichloro-4-hydroxybenzonitrile via demethylation and oxime dehydration.

Troubleshooting Guides & FAQs

Q1: I am using Route A (Demethylation). My LC-MS shows a significant amount of starting material and a side product with +18 m/z. What is happening?

Diagnosis: You are experiencing incomplete ether cleavage and concurrent nitrile hydrolysis. The +18 m/z peak corresponds to 2,5-dichloro-4-methoxybenzamide, formed when the nitrile is hydrated. Causality & Solution: When starting from[2], boron tribromide (BBr₃) is typically used for ether cleavage. However, BBr₃ is a strong Lewis acid. If the reaction temperature exceeds 0°C too rapidly, or if adventitious water is present in your solvent, BBr₃ will act as a catalyst for the hydration of the nitrile group instead of selectively coordinating with the methoxy oxygen.

  • Action: Ensure strictly anhydrous conditions. Cool the solution in anhydrous DCM to -78°C before adding BBr₃ dropwise. Quench carefully with anhydrous methanol at 0°C. Methanol safely destroys excess BBr₃ by forming volatile trimethyl borate without introducing the water required for nitrile hydrolysis.

Q2: I am using Route B (Oxime dehydration). I'm getting a complex mixture with chlorinated phenol byproducts when using SOCl₂ or POCl₃. How can I improve the yield?

Diagnosis: Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are harsh dehydrating agents that are over-reacting with your substrate. Causality & Solution: is a highly activated phenol[3]. Even with the deactivating chlorines, the oxygen is a strong electron donor. Harsh chlorinating agents will cause unwanted electrophilic chlorination of the phenol ring or form stable phosphate/sulfite esters, destroying your yield.

  • Action: Switch to a milder dehydrating agent. Acetic anhydride (Ac₂O) is highly effective for converting oximes to nitriles without permanently altering the phenolic OH. The phenol will be transiently acetylated (forming 4-acetoxy-2,5-dichlorobenzonitrile), which acts as a protecting group during the harsh dehydration step. This acetate can be easily cleaved in situ during workup with a mild base.

Q3: During the workup, I am losing a lot of my product in the aqueous phase. How do I isolate 2,5-dichloro-4-hydroxybenzonitrile efficiently?

Diagnosis: Your product is remaining in the aqueous layer as a water-soluble phenolate salt. Causality & Solution: 2,5-Dichloro-4-hydroxybenzonitrile is highly acidic (estimated pKa ~5.5 - 6.5) due to the strong electron-withdrawing nature of the para-cyano and ortho/meta-chloro groups. Historical isolation procedures for hydroxybenzonitriles emphasize the absolute necessity of strong acidification prior to extraction[4]. If your aqueous workup is at a neutral pH (pH 7), the product exists predominantly as an anion.

  • Action: Acidify the aqueous layer to pH 1-2 using 1M HCl before extraction. Extract with a highly polar organic solvent such as Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF). Do not use Dichloromethane (DCM) for extraction, as the neutral phenol has poor solubility in non-polar halogenated solvents.

Quantitative Data: Reagent Optimization

Table 1: Reagent Comparison for Route A (Demethylation)
ReagentTemperatureTypical YieldPrimary ImpurityRecommendation
BBr₃ (3.0 eq) -78°C to RT85 - 92%Nitrile hydrolysis (+18 m/z)Optimal. High yield if anhydrous conditions are strictly maintained.
Pyridine·HCl 180°C (Melt)40 - 50%Tarry degradation productsAvoid. Thermal degradation of the nitrile occurs at high temperatures.
AlCl₃ / EtSH 0°C to RT75 - 80%Thioether adductsAlternative. Good option if BBr₃ is unavailable, but requires handling volatile thiols.
Table 2: Reagent Comparison for Route B (Oxime Dehydration)
ReagentTemperatureTypical YieldPrimary ImpurityRecommendation
Ac₂O 120°C (Reflux)85 - 90%Acetylated phenol (transient)Optimal. Protects the phenol during dehydration; easily cleaved in workup.
T3P (50% in EtOAc) 80°C80 - 85%Unreacted oximeAlternative. Mild and highly selective, but more expensive for scale-up.
SOCl₂ / POCl₃ 80°C - 100°C< 40%Chlorinated phenolsAvoid. Harsh conditions degrade the electron-rich phenol ring.

Validated Experimental Protocols

Protocol A: Demethylation of 2,5-dichloro-4-methoxybenzonitrile

This protocol utilizes BBr₃ and relies on strict temperature control to prevent nitrile hydration.

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge continuously with N₂.

  • Dissolution: Dissolve 2,5-dichloro-4-methoxybenzonitrile (10.0 mmol, 2.02 g) in 50 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to reach -78°C.

  • Addition: Add Boron tribromide (BBr₃, 1.0 M in DCM, 30.0 mL, 30.0 mmol) dropwise over 30 minutes.

    • Causality: Slow addition manages the highly exothermic Lewis acid-base complexation, preventing localized heating that drives side reactions.

  • Reaction: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 12 hours.

  • Quenching: Cool the flask to 0°C. Carefully add 10 mL of anhydrous methanol dropwise.

    • Self-Validation Step: The absence of vigorous fuming indicates the BBr₃ has been fully quenched into trimethyl borate.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc (100 mL) and 1M HCl (50 mL).

    • Self-Validation Step: Test the aqueous layer with pH paper. It must be pH < 2 to ensure the phenol is fully protonated.

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude product. Purify via silica gel chromatography (Hexanes:EtOAc 8:2) if necessary.

Protocol B: Oxime Dehydration via Acetic Anhydride

This protocol utilizes a transient protecting group strategy to prevent phenol degradation.

  • Oxime Formation: In a 100 mL flask, dissolve 2,5-dichloro-4-hydroxybenzaldehyde (10.0 mmol, 1.91 g) and hydroxylamine hydrochloride (12.0 mmol, 0.83 g) in 30 mL of ethanol. Add sodium acetate (12.0 mmol, 0.98 g) and reflux for 2 hours.

  • Oxime Isolation: Concentrate the solvent under vacuum, partition between EtOAc and water, and evaporate the organic layer to isolate the crude oxime intermediate.

  • Dehydration: Dissolve the crude oxime in 20 mL of Acetic Anhydride (Ac₂O). Reflux at 120°C for 4 hours.

    • Self-Validation Step: Perform TLC (Hexanes:EtOAc 7:3). The reaction is complete when the oxime spot completely disappears, replaced by a higher Rf spot (4-acetoxy-2,5-dichlorobenzonitrile).

  • Hydrolysis of Reagent: Cool to room temperature and slowly pour the mixture into 100 mL of rapidly stirring ice water to hydrolyze excess Ac₂O into acetic acid.

  • In Situ Deprotection: To cleave the transient acetate ester, add K₂CO₃ (20.0 mmol) and 20 mL of methanol directly to the aqueous mixture. Stir for 2 hours at room temperature.

  • Acidification & Extraction: Acidify the mixture to pH 1 using 1M HCl. Extract with EtOAc (3 x 50 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and recrystallize the resulting solid from toluene/heptane to yield pure 2,5-dichloro-4-hydroxybenzonitrile.

References

  • 2,5-DICHLORO-4-HYDROXYBENZONITRILE | 3336-18-3 , MilliporeSigma. 1

  • US3585233A - Process for the preparation of hydroxybenzonitriles , Google Patents. 4

  • 2,5-DICHLORO-4-HYDROXY-BENZALDEHYDE | 27164-10-9 , ChemicalBook. 3

  • 2,5-DICHLORO-4-METHOXYBENZONITRILE (CAS 79025-39-1) , Fluorochem. 2

Sources

Technical Support Center: Optimization of Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzonitrile Synthesis. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, scale up production, and troubleshoot complex catalytic bottlenecks.

While traditional methods like the Sandmeyer reaction are foundational, modern pharmaceutical synthesis demands greener, safer, and highly scalable catalytic pathways[1]. This guide bypasses basic theory to focus on mechanistic causality, self-validating protocols, and advanced troubleshooting.

Core Synthetic Workflows

Benzonitrile (


) can be synthesized via three primary industrial and laboratory routes: Palladium/Nickel-catalyzed cyanation of aryl halides, ammoxidation of toluene or benzyl alcohol, and the classical Sandmeyer reaction[1][2].

Synthesis A Aryl Halides E Pd/Ni Catalyzed Cyanation A->E Non-toxic CN- B Toluene F Ammoxidation (NH3, O2) B->F Gas Phase C Aniline G Sandmeyer Reaction C->G NaNO2/HCl D Alcohols D->F Liquid Phase H Benzonitrile (PhCN) E->H F->H G->H

Major synthetic pathways for benzonitrile production.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to verify mechanistic success before proceeding to the next step.

Protocol A: Microwave-Assisted Pd-Catalyzed Cyanation using Non-Toxic

Objective: Convert aryl bromides/chlorides to benzonitrile while eliminating the lethal risks of


/

and preventing catalyst poisoning[3].
  • Reaction Assembly: In a microwave-safe vessel, combine 1.0 equiv of aryl halide, 0.2 equiv of

    
     (acts as the cyanide source), 1.0 equiv of 
    
    
    
    , 1 mol%
    
    
    , and 2 mol% of a sterically hindered ligand (e.g., dppf or
    
    
    )[3][4].
    • Causality:

      
       is utilized because it slowly releases 
      
      
      
      ions into the solution. This prevents the free cyanide concentration from spiking, which would otherwise irreversibly coordinate to the
      
      
      intermediate and halt the catalytic cycle[3].
  • Solvent Addition & Degassing: Add anhydrous DMF. Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen must be strictly excluded to prevent the oxidation of the active

      
       species to 
      
      
      
      and to protect the phosphine ligands from degradation.
  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 120 °C for 15–25 minutes.

    • Causality: DMF is a highly microwave-active solvent. The rapid, uniform dielectric heating drastically accelerates the oxidative addition of the aryl halide to the

      
       complex, reducing reaction times from hours to minutes[3].
      
  • Validation & Workup: Cool to room temperature. Extract with EtOAc and wash with brine.

    • Self-Validation Checkpoint: Analyze the organic layer via GC-MS. The protocol is validated if the starting aryl halide peak is absent and a dominant peak with a molecular ion

      
       corresponding to the target benzonitrile is observed. If unreacted starting material remains, the 
      
      
      
      catalyst was likely poisoned (see Troubleshooting FAQ).
Protocol B: Liquid-Phase Ammoxidation of Benzyl Alcohol

Objective: Synthesize benzonitrile via sustainable ammoxidation while strictly controlling selectivity against benzamide formation[2].

  • Catalyst Loading: Suspend an

    
    -based catalyst in a solution of benzyl alcohol and a non-reactive solvent (e.g., toluene).
    
    • Causality: Traditional

      
       catalysts promote the hydration of the newly formed nitrile into an amide. The crystalline structure of 
      
      
      
      is uniquely active for ammoxidation but mechanistically inert toward water decomposition, effectively switching off the hydration pathway[2].
  • Gas Introduction: Bubble a stoichiometric mixture of

    
     and 
    
    
    
    gas through the suspension while heating to 100 °C for 6 hours.
  • Validation & Workup: Filter the heterogeneous catalyst (which can be recycled).

    • Self-Validation Checkpoint: Perform an HPLC analysis of the filtrate. The system is validated if the ratio of benzonitrile to benzamide is

      
      . A higher amide concentration indicates structural degradation of the 
      
      
      
      crystal lattice to
      
      
      .

Quantitative Optimization Data

Use the following benchmark data to select the optimal reaction conditions based on your available starting materials and safety constraints.

Starting MaterialMethodCyanide/Nitrogen SourceCatalyst SystemTemp (°C)TimeYield (%)
Aryl BromidesPd-Cyanation


/ dppf
120 (MW)15 min85–95
Aryl ChloridesPd-Cyanation


/

1101 h~90
TolueneGas Ammoxidation

/ Air

400–450Continuous85–91
Benzyl AlcoholLiquid Ammoxidation

/


1006 h>99
AnilineSandmeyer Reaction


60–7015 min50–70

Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield Q1 SM Consumed? Start->Q1 No No (Incomplete) Q1->No SM remains Yes Yes (Side Products) Q1->Yes SM depleted CatPoison Check Catalyst Poisoning No->CatPoison Temp Increase Temperature No->Temp Amide Amide Byproducts? Yes->Amide Phenol Phenol Byproducts? Yes->Phenol SwitchCat Use α-Mn2O3 Catalyst Amide->SwitchCat Ammoxidation Cooling Keep at 0-5 °C Phenol->Cooling Sandmeyer

Troubleshooting logic tree for resolving low yields in benzonitrile synthesis.

Q1: I am experiencing low yields and catalyst blackening during the palladium-catalyzed cyanation of aryl chlorides. What is causing this, and how can I fix it? A1: Catalyst blackening indicates the precipitation of inactive


 bulk metal (Pd black). This is driven by catalyst poisoning via cyanide saturation [1]. Free cyanide ions are strong 

-donors and

-acceptors; if their concentration is too high, they strongly coordinate to the

intermediate, forming highly stable, catalytically dead

complexes.
  • Resolution: Switch to a slow-release cyanide source like

    
    [3]. If you must use 
    
    
    
    , add a catalytic amount of zinc dust (0.2 equiv). The zinc dust acts as a reducing agent to continuously regenerate the active
    
    
    state from poisoned
    
    
    complexes, maintaining the catalytic cycle[4].

Q2: My liquid-phase ammoxidation is yielding significant amounts of benzamide instead of benzonitrile. How do I shift the selectivity? A2: The presence of benzamide indicates that the newly formed benzonitrile is undergoing hydration (reacting with the water byproduct generated during ammoxidation)[2]. This side reaction is highly dependent on the catalyst's crystalline phase.


-based catalysts natively favor nitrile hydration.
  • Resolution: Optimize the catalyst by switching to an

    
    -based catalyst. Mechanistic studies confirm that while 
    
    
    
    is highly active for the primary ammoxidation, it is completely inert for water decomposition, thereby shutting down the hydration pathway and preserving the benzonitrile product[2].

Q3: In my Sandmeyer synthesis of benzonitrile, I observe heavy phenol byproducts and very poor yields. What went wrong? A3: Phenol formation in a Sandmeyer reaction is a direct consequence of the thermal decomposition of the diazonium salt intermediate[5]. Diazonium salts are highly unstable; if the temperature rises above 5 °C, they react violently with water in the solvent to form phenols, releasing


 gas before they ever have a chance to react with the 

.
  • Resolution: The diazotization step must be strictly maintained at 0–5 °C using an ice-salt bath[5]. Furthermore, ensure the addition of the cold benzenediazonium chloride solution to the heated copper(I) cyanide is done dropwise to prevent localized overheating in the reaction flask.

References

  • Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles Source: Chemical Society Reviews URL:[Link]

  • Palladium-catalyzed cyanation reaction of aryl halides using K4[Fe(CN)6] as non-toxic source of cyanide under microwave irradiation Source: Applied Organometallic Chemistry URL:[Link]

  • Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl Source: Arkivoc URL:[Link]

  • Product selectivity controlled by manganese oxide crystals in catalytic ammoxidation Source: Chinese Journal of Catalysis / EurekAlert URL:[Link]

Sources

Technical Support Center: Purification of Crude 2,5-Dichloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2,5-Dichloro-4-hydroxybenzonitrile. This document offers troubleshooting advice and answers to frequently asked questions to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude 2,5-Dichloro-4-hydroxybenzonitrile?

A1: The impurity profile of crude 2,5-Dichloro-4-hydroxybenzonitrile can vary depending on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Depending on the synthesis, this could include precursors like 2,5-dichlorophenol or related compounds.

  • Isomeric impurities: Positional isomers of the dichlorophenol starting material can lead to the formation of other dichlorohydroxybenzonitrile isomers.

  • Byproducts from side reactions: In syntheses involving diazotization followed by cyanation (a common route for benzonitriles), byproducts such as phenols (from the reaction of the diazonium salt with water) and azo compounds (from the coupling of the diazonitrile salt with unreacted starting material) can be present.[1]

  • Solvent residues: Residual solvents from the reaction or initial work-up can be carried through.

  • Colored impurities: High-molecular-weight byproducts can result in discoloration of the crude product.[2][3]

Q2: My purified 2,5-Dichloro-4-hydroxybenzonitrile is discolored. How can I remove the color?

A2: Discoloration is a common issue that can often be resolved using one of the following methods:

  • Activated Carbon Treatment: This is a highly effective method for removing colored impurities. The crude product is dissolved in a suitable hot solvent, and a small amount of activated carbon is added. The mixture is then gently heated and subsequently filtered while hot to remove the carbon, which adsorbs the colored impurities. The purified compound is then recovered by crystallization.[2][3]

  • Recrystallization: This is a fundamental purification technique that can also be effective in removing colored impurities, which may have different solubility profiles and remain in the mother liquor. Multiple recrystallizations may be necessary for highly discolored products.[2][3]

  • Column Chromatography: For persistent color issues, column chromatography using silica gel is a powerful technique to separate the desired compound from colored byproducts.[2]

Q3: What is the most effective method for purifying crude 2,5-Dichloro-4-hydroxybenzonitrile?

A3: The most effective purification strategy depends on the nature and quantity of the impurities present. Often, a combination of techniques provides the best results:

  • Initial Wash: A preliminary wash of the crude solid with a solvent in which 2,5-Dichloro-4-hydroxybenzonitrile has low solubility, but the impurities are soluble, can be an effective first step.[2]

  • Recrystallization: This is a powerful and widely used technique for removing a wide range of impurities and for obtaining a crystalline, high-purity product.[2]

  • Column Chromatography: If recrystallization fails to provide the desired purity, or if impurities have very similar solubility profiles to the product, column chromatography is the recommended next step.[2]

Q4: How do I choose a suitable solvent for recrystallization?

A4: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[2][3] A solvent screening is the most effective way to identify a suitable solvent or solvent system. Based on the properties of similar hydroxybenzonitriles, good starting points for solvent screening include toluene, ethanol/water mixtures, and ethyl acetate/hexanes.[2] For a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until turbidity is observed.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity After Recrystallization Inappropriate Solvent Choice: The solvent may be too effective, leading to the co-crystallization of impurities, or too poor, causing premature precipitation of the product with trapped impurities.[2][3]Conduct a thorough solvent screening to find a solvent or solvent system where the desired compound has high solubility when hot and low solubility when cold, while impurities remain in the mother liquor.[2][3]
High Impurity Load: A single recrystallization may be insufficient if the crude material is heavily contaminated.[2][3]Perform a second recrystallization or consider a preliminary purification step such as an acid-base wash or treatment with activated carbon.[2][3]
Co-precipitation of Impurities: An impurity with very similar solubility properties may be co-precipitating with the product.[2][3]In this scenario, column chromatography is likely necessary for effective separation.[2]
Cooling Rate Too Fast: Rapid cooling can trap impurities within the crystal lattice.[2]Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.
Oily Product Instead of Crystals Presence of Impurities: Certain impurities can inhibit crystallization and cause the product to "oil out."Try to purify a small sample by column chromatography to see if a crystalline product can be obtained. If so, this indicates that the impurities are the issue.
Supersaturation: The solution may be too concentrated.Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly. Seeding with a small crystal of pure product can also induce crystallization.
Low Recovery After Recrystallization Significant Solubility in Cold Solvent: The product may still be significantly soluble in the chosen solvent even at low temperatures.Select a different solvent in which the product has lower solubility at cold temperatures, or use a co-solvent system to decrease its solubility upon cooling.
Premature Crystallization During Hot Filtration: The product may crystallize on the filter paper if the solution cools too much during the filtration of insoluble impurities.[2]Use a pre-heated funnel and filter flask, and ensure the solution remains hot throughout the filtration process.[2]

Experimental Protocols

Protocol 1: Recrystallization of 2,5-Dichloro-4-hydroxybenzonitrile
  • Solvent Selection:

    • Test the solubility of a small amount of the crude 2,5-Dichloro-4-hydroxybenzonitrile in various solvents (e.g., toluene, ethanol, methanol, ethyl acetate, acetone, and mixtures such as ethanol/water and ethyl acetate/hexanes) to identify a suitable system. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.[2]

  • Hot Filtration:

    • Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities or activated carbon.[2]

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under a vacuum.[2]

Protocol 2: Flash Column Chromatography
  • Stationary Phase:

    • Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent should be optimized using thin-layer chromatography (TLC) beforehand.[2]

  • Fraction Collection:

    • Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,5-Dichloro-4-hydroxybenzonitrile.[2]

Visualizations

Purification_Workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve decolorize Decolorize (Activated Carbon) dissolve->decolorize Optional hot_filter Hot Filtration dissolve->hot_filter decolorize->hot_filter crystallize Crystallize (Slow Cooling) hot_filter->crystallize isolate Isolate & Dry Crystals crystallize->isolate pure_product Pure Product isolate->pure_product

Caption: General workflow for the purification of 2,5-Dichloro-4-hydroxybenzonitrile by recrystallization.

Decision_Tree start Crude 2,5-Dichloro-4- hydroxybenzonitrile purity_check1 Assess Purity (TLC/HPLC) start->purity_check1 recrystallize Recrystallization purity_check1->recrystallize Low Purity stop Stop purity_check1->stop High Purity purity_check2 Purity > 98%? recrystallize->purity_check2 column Column Chromatography purity_check2->column No final_product Final Product purity_check2->final_product Yes column->final_product

Caption: Decision-making workflow for selecting a purification method.

References

  • Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • Veeprho. (n.d.). 2-(3,5-dichloro-4-hydroxybenzamido)benzenesulfonic acid. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Columbia University. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • DSpace@MIT. (n.d.). 7.3. Thin layer Chromatography (TLC) Guide. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • BenchChem. (2025). Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures. Retrieved from a hypothetical URL, as the original link was not provided.
  • A professional resource on chemical intermediates. (n.d.). Understanding 4-Hydroxybenzonitrile: Properties, Synthesis, and Sourcing. Retrieved from a hypothetical URL, as the original link was not provided.
  • BenchChem. (2025). HPLC method for purity analysis of 2,5-Dichlorobenzene-1,4-diamine. Retrieved from a hypothetical URL, as the original link was not provided.
  • SIELC Technologies. (2018, February 16). Separation of 2,5-Dichloro-3-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dissertation. (n.d.). Research and development of 4-hydroxybenzonitrile production process. Retrieved from a hypothetical URL, as the original link was not provided.
  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • Goto, A., Miyamoto, H., Salomon, M., & Scharlin, P. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol. In IUPAC-NIST Solubility Data Series. 90. Hydroxybenzoic Acid Derivatives in Binary and Ternary Systems. Part II. Hydroxybenzoic Acids, Hydroxybenzoates, and Hydroxybenzoic Acid Salts in Nonaqueous Systems. ResearchGate. Retrieved from [Link]

  • ChemBK. (2024, April 10). 3,5-dichloro-4-hydroxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US4670610A - Preparation of 2,5-dichlorophenol.

Sources

Overcoming solubility issues with 2,5-Dichloro-4-hydroxybenzonitrile in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 2,5-Dichloro-4-hydroxybenzonitrile . This guide moves beyond basic instructions, focusing on the molecular causality of precipitation to help you build robust, self-validating experimental workflows.

Physicochemical Profiling: The Root Cause of Precipitation

To permanently resolve solubility issues, we must first understand the molecule's behavior in solution. 2,5-Dichloro-4-hydroxybenzonitrile features a highly hydrophobic dichlorinated aromatic ring that strongly resists aqueous solvation, paired with an ionizable hydroxyl group. This creates a "tug-of-war" between lipophilicity and ionization.

Table 1: Physicochemical Properties & Assay Impact

PropertyValueMechanistic Impact on Assays
Aqueous Solubility ~0.124 mg/mLExtremely low intrinsic solubility . Requires optimized co-solvent strategies or complexation for high-throughput screening.
Lipophilicity (LogP) > 3.0 (Estimated)High hydrophobicity drives rapid aggregation in water due to the hydrophobic effect, minimizing thermodynamically unfavorable water contact.
Hydroxyl pKa ~5.0 - 6.0Solubility is strictly pH-dependent. At pH < 6.0, the protonated (neutral) form dominates, causing immediate precipitation. At pH 7.4, the highly soluble phenolate anion forms.

Troubleshooting Workflow: Kinetic vs. Thermodynamic Precipitation

When precipitation occurs upon dilution from a concentrated stock, it is typically "kinetic precipitation." The organic solvent disperses into the aqueous phase faster than the compound can achieve thermodynamic equilibrium, leaving the lipophilic molecules to crash out . Follow this decision matrix to restore solubility.

SolubilityWorkflow Start Precipitation Observed During Dilution CheckPH Is Assay Buffer pH < 6.5? Start->CheckPH AdjustPH Increase pH to 7.4+ (Promotes Ionization) CheckPH->AdjustPH Yes CheckDMSO Is Final DMSO Tolerance < 0.5%? CheckPH->CheckDMSO No UseCD Use HP-β-Cyclodextrin Complexation CheckDMSO->UseCD Yes OptimizeKin Optimize Dilution Kinetics (Warm Media, Dropwise) CheckDMSO->OptimizeKin No

Workflow for resolving 2,5-Dichloro-4-hydroxybenzonitrile precipitation in assays.

Self-Validating Experimental Protocols

Protocol A: Kinetic Dilution Optimization (The "Warm & Swirl" Method)

Causality: Dropping a concentrated DMSO stock directly into cold, static media creates localized zones of high compound concentration and low DMSO. Pre-warming the media increases the kinetic energy of the system, while rapid stirring accelerates solvent diffusion, preventing localized supersaturation .

Step-by-Step Methodology:

  • Prepare a 10 mM stock of 2,5-Dichloro-4-hydroxybenzonitrile in anhydrous, cell-culture grade DMSO.

  • Pre-warm the target aqueous buffer or cell culture medium to 37°C.

  • Place the aqueous medium on a magnetic stirrer at 400 rpm to create a gentle vortex.

  • Add the DMSO stock dropwise (approx. 1 µL per second) directly into the center of the vortex.

  • Self-Validation Step: Transfer 100 µL of the final solution to a clear 96-well plate and measure absorbance at 600 nm. An OD600 > 0.05 indicates the presence of colloidal aggregates. If OD600 > 0.05, the kinetic threshold has been breached, and you must lower the final concentration or proceed to Protocol B.

Protocol B: Thermodynamic Enhancement via HP-β-Cyclodextrin Complexation

Causality: If your assay cannot tolerate higher DMSO concentrations, you must shift from kinetic management to thermodynamic enhancement. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the dichlorinated aromatic ring of the compound, shielding it from water, while its hydrophilic exterior maintains excellent aqueous solubility .

Step-by-Step Methodology:

  • Prepare a 10% to 20% (w/v) HP-β-CD solution in your assay buffer.

  • Slowly add the 2,5-Dichloro-4-hydroxybenzonitrile DMSO stock dropwise into the cyclodextrin solution while vortexing vigorously. (Ensure final DMSO remains < 1%).

  • Incubate the mixture on an orbital shaker at 37°C for 1-2 hours to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter. Quantify the post-filtration concentration using HPLC-UV. If the concentration matches your theoretical input, complete complexation was achieved. If it is lower, uncomplexed compound was filtered out, indicating the need for a higher HP-β-CD ratio.

Frequently Asked Questions (FAQs)

Q1: Why does the compound dissolve perfectly in my cell culture media (pH 7.4) but crash out immediately in my enzymatic assay buffer (pH 6.0)? A1: This is a classic acid-base solubility issue. The pKa of the hydroxyl group on 2,5-Dichloro-4-hydroxybenzonitrile is significantly lowered by the electron-withdrawing chlorine and nitrile groups. At pH 7.4, the compound exists predominantly as a highly soluble phenolate anion. At pH 6.0, a large fraction is protonated (neutral), exposing its extreme lipophilicity and driving rapid precipitation. Always verify the pH of your working buffers before introducing the compound.

Q2: I need to use 1% DMSO to keep the compound soluble, but my primary cells are showing toxicity. What is the alternative? A2: DMSO toxicity is highly cell-type dependent. While robust immortalized lines may tolerate 1%, primary cells often suffer lipid bilayer disruption at >0.5% (v/v) . The most reliable alternative is transitioning to the HP-β-Cyclodextrin vehicle described in Protocol B. Cyclodextrins enhance apparent solubility without the membrane-thinning effects of high DMSO concentrations .

Q3: Can I use surfactants like Tween-20 or Triton X-100 instead of Cyclodextrins to force it into solution? A3: While non-ionic surfactants form micelles that can encapsulate hydrophobic drugs, they are generally discouraged for precision biochemical assays. Surfactants frequently interfere with assay readouts by denaturing target proteins, disrupting cell membranes, or causing micro-bubbles that skew optical absorbance/fluorescence readings. Cyclodextrins form discrete 1:1 host-guest inclusion complexes that are optically clear and biochemically inert, making them a far superior choice for assay integrity.

References

  • Cyclodextrin News. "Practical Considerations about Cyclodextrin Solubilities – A Quickstart Guide." Cyclodextrin News. Available at: [Link]

  • MedCrave Online. "Some comments on the Cyclodextrin solubilities and host-guest complexation." MOJ Bioorganic & Organic Chemistry. Available at: [Link]

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2,5-Dichloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate and reproducible HPLC analysis. Peak tailing is a common and frustrating issue, particularly with acidic analytes like 2,5-Dichloro-4-hydroxybenzonitrile. This guide provides in-depth, field-proven insights to help you diagnose and resolve this specific chromatographic challenge. We will move beyond simple checklists to explore the underlying chemical and physical causes, empowering you to make informed, effective troubleshooting decisions.

Frequently Asked Questions (FAQs)

Q1: What exactly is peak tailing and how is it measured?

A1: Peak tailing is a distortion where the back half of a chromatographic peak is wider than the front half, creating an asymmetrical "tail".[1][2] In an ideal separation, peaks are symmetrical and Gaussian in shape.[3] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is generally considered to be tailing, and values exceeding 2.0 can be unacceptable for quantitative assays that require high precision.[4]

Q2: Why is my 2,5-Dichloro-4-hydroxybenzonitrile peak tailing, but other compounds in my analysis are not?

A2: This is a classic sign that the issue is chemical in nature and specific to your analyte.[1][5] 2,5-Dichloro-4-hydroxybenzonitrile has an acidic phenolic hydroxyl (-OH) group. This group can engage in secondary interactions with the stationary phase, particularly with residual silanol groups (Si-OH) on silica-based columns (like C18), which are a primary cause of peak tailing for polar and ionizable compounds.[2][4][6]

Q3: What is the most critical first step to take when I observe peak tailing?

A3: Before making any changes to your method, first isolate the problem.[1] Check if all peaks are tailing or just the 2,5-Dichloro-4-hydroxybenzonitrile peak. If only your analyte's peak is tailing, the issue is likely related to specific chemical interactions. If all peaks are tailing, it points towards a system or column-wide physical problem, such as a column void or extra-column volume.[1][5] If you are using a guard column, replacing it is a quick and effective diagnostic step.[1]

In-Depth Troubleshooting Guide

Peak tailing issues can be broadly categorized into chemical (method-related) and physical (instrument- or consumable-related) causes. This guide is structured to help you systematically diagnose the root cause.

Part 1: Chemical & Method-Related Causes

These issues stem from undesirable interactions between the analyte and the stationary phase or mobile phase.

The Mechanism: Standard silica-based reversed-phase columns (e.g., C18, C8) have a silica backbone. The manufacturing process can leave some unreacted, accessible silanol groups (Si-OH) on the surface.[6] These silanol groups are acidic and can become ionized (negatively charged, Si-O⁻) at mobile phase pH values above approximately 3.[2][3] The acidic proton on the hydroxyl group of 2,5-Dichloro-4-hydroxybenzonitrile can interact strongly with these ionized silanol sites through a secondary ion-exchange mechanism.[2] This interaction is stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[6]

G Analyte Analyte Silanol Silanol Analyte->Silanol Strong Secondary Interaction (Causes delayed elution)

Sources

Minimizing byproduct formation in 2,5-Dichloro-4-hydroxybenzonitrile reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique reactivity profile of 2,5-Dichloro-4-hydroxybenzonitrile . This highly functionalized building block presents specific challenges due to its electronic topology. By understanding the underlying causality of its reactivity, you can engineer self-validating protocols that minimize byproduct formation.

Core Mechanistic Profile & Reactivity Map

The structure of 2,5-Dichloro-4-hydroxybenzonitrile (1)[1] features a strongly electron-withdrawing nitrile group and an electron-donating hydroxyl group.

  • The C2-Chloride is ortho to the nitrile group, making it highly activated toward Nucleophilic Aromatic Substitution (SNAr) (2)[2].

  • The C5-Chloride is ortho to the hydroxyl group, which strongly deactivates it against nucleophilic attack.

Reactivity SM 2,5-Dichloro-4-hydroxybenzonitrile (CAS: 3336-18-3) OAlk O-Alkylation (Desired Product) SM->OAlk Mild Base (K2CO3) T < 60°C SNAr SNAr at C2 (Major Byproduct) SM->SNAr Strong Base/Nu- T > 80°C Hydrolysis Nitrile Hydrolysis (Amide/Acid Byproduct) SM->Hydrolysis Aq. NaOH/KOH Prolonged Heating

Figure 1: Divergent reactivity pathways of 2,5-Dichloro-4-hydroxybenzonitrile based on conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a high percentage of SNAr byproducts during O-alkylation (etherification)?

Causality: When you deprotonate the C4-hydroxyl group to perform an O-alkylation, the resulting phenoxide is a nucleophile. However, if you use excess base or a base that is too strong (e.g., NaH, Cs2CO3), any unreacted alkoxide/nucleophile in the system will preferentially attack the highly activated C2-position, displacing the chloride via SNAr (3)[3]. High temperatures and highly polar aprotic solvents (DMF, NMP) exponentially increase this side reaction. Solution: Shift to a milder base (K2CO3) and a less strongly ionizing solvent (Acetonitrile) while capping the temperature at 60 °C.

Q2: How do I prevent the nitrile group from hydrolyzing during downstream saponification?

Causality: The two flanking halogens withdraw electron density from the aromatic ring, making the nitrile carbon highly electrophilic. Under standard aqueous basic conditions (e.g., NaOH in MeOH/H2O), hydration to the primary amide or full hydrolysis to the carboxylic acid will aggressively compete with ester saponification. Solution: Utilize strictly controlled, non-aqueous deprotection methods (e.g., Potassium trimethylsilanolate, TMS-OK, in THF) or use LiOH at 0 °C to kinetically favor ester cleavage over nitrile hydration.

Q3: Can I perform a selective Suzuki-Miyaura cross-coupling on the C-Cl bonds?

Causality: Generally, C-Cl bonds are inert to standard Pd(PPh3)4 coupling conditions. However, the C2-Cl bond in this molecule exhibits unique tandem reactivity due to the ortho-nitrile activation (4)[4]. If you attempt to couple another functional group on the molecule, you risk unwanted oxidative addition at C2. Solution: To suppress C2-coupling, use less reactive palladium sources or lower temperatures. If C2-coupling is the goal, employ electron-rich Buchwald ligands (e.g., SPhos or XPhos) which facilitate oxidative addition into the C-Cl bond.

Quantitative Data Summary

The following table synthesizes quantitative optimization data for the O-alkylation of 2-halobenzonitrile systems, demonstrating how solvent and base selection directly dictate the chemoselectivity between desired etherification and unwanted SNAr.

Table 1: Effect of Reaction Conditions on O-Alkylation vs. SNAr Selectivity

Base (1.5 eq)SolventTemperature (°C)Overall Conversion (%)Desired Ether (%)C2-SNAr Byproduct (%)
NaHDMF80>994552
Cs2CO3DMF60957025
K2CO3DMF60908810
K2CO3MeCN609296<2
K2CO3MeCN4085>98N.D.

Self-Validating Experimental Protocol: Chemoselective O-Alkylation

This protocol is engineered as a self-validating system . By monitoring specific visual and mass-spectrometry checkpoints, you can ensure the reaction remains on the desired pathway.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-Dichloro-4-hydroxybenzonitrile (1.00 g, 5.32 mmol, 1.0 eq) and anhydrous K2CO3 (1.10 g, 7.98 mmol, 1.5 eq).

  • Atmosphere: Purge the flask with N2 for 5 minutes to prevent oxidative degradation.

  • Solvent Addition: Add anhydrous Acetonitrile (26 mL, 0.2 M). Stir at 25 °C for 15 minutes.

    • Self-Validation Checkpoint 1: The suspension will shift to a distinct yellow color, confirming the successful generation of the phenoxide anion.

  • Electrophile Addition: Add the alkyl halide (e.g., Benzyl bromide, 0.69 mL, 5.85 mmol, 1.1 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C. Stir for 4–6 hours.

  • Monitoring: Sample the reaction for LC-MS analysis.

    • Self-Validation Checkpoint 2: Track the disappearance of the phenol (ESI- negative mode, m/z 186/188). If a byproduct peak appears with a mass corresponding to the displacement of chloride (e.g., + nucleophile mass minus 35.5 Da), the SNAr pathway has been triggered. Immediately cool the reaction.

  • Workup: Cool to room temperature, quench with saturated aqueous NH4Cl (30 mL) to neutralize any remaining base, and extract with EtOAc (3 x 30 mL).

  • Isolation: Wash combined organics with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

Workflow Start Initiate O-Alkylation (1.0 eq SM, 1.5 eq Base) Sample Sample at 2 Hours (LC-MS / TLC) Start->Sample Decide Is SNAr Byproduct > 5% Area? Sample->Decide Opt1 Decrease Temp by 20°C (e.g., 80°C to 60°C) Decide->Opt1 YES Success Proceed to Aqueous Workup & Isolation Decide->Success NO Opt2 Switch Base: Cs2CO3/NaH -> K2CO3 Opt1->Opt2 Opt3 Change Solvent: DMF -> MeCN Opt2->Opt3 Opt3->Sample Rerun Protocol

Figure 2: Iterative troubleshooting workflow to minimize SNAr byproduct formation.

References

  • Sigma-Aldrich Product Profile : 2,5-Dichloro-4-hydroxybenzonitrile | 3336-18-3. Retrieved from 1

  • Benchchem : Troubleshooting low conversion in 2-halobenzonitrile reactions. Retrieved from 3

  • National Institutes of Health (PMC) : SNAr Radiofluorination with In Situ-Generated Tetramethylammonium Fluoride. Retrieved from2

  • ACS Publications : Aminoborohydrides. 12. Novel Tandem SNAr Amination−Reduction Reactions of 2-Halobenzonitriles. Retrieved from 4

Sources

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 2,5-Dichloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS/MS analysis of 2,5-Dichloro-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common yet critical challenge of matrix effects. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower you to develop robust and reliable bioanalytical methods.

Section 1: Frequently Asked Questions - The Fundamentals of Matrix Effects

This section addresses the foundational questions researchers encounter when dealing with matrix effects, particularly in the context of analyzing phenolic compounds like 2,5-Dichloro-4-hydroxybenzonitrile.

Q1: What exactly is a "matrix effect" in LC-MS/MS analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often invisible, components from the sample matrix. The "matrix" itself refers to all the components within a sample except for the analyte of interest. In bioanalysis, this includes endogenous substances like salts, proteins, lipids (especially phospholipids), and metabolites. These effects can manifest as:

  • Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, leading to a decreased analyte signal. This can severely compromise the sensitivity and accuracy of your assay.

  • Ion Enhancement: A less common phenomenon where matrix components increase the ionization efficiency of the analyte, resulting in an artificially high signal.

Both suppression and enhancement are detrimental because they can lead to inaccurate and irreproducible quantification.

Q2: Why is a phenolic compound like 2,5-Dichloro-4-hydroxybenzonitrile particularly susceptible to matrix effects?

A2: While any analyte can be affected, phenolic compounds present unique challenges. The hydroxyl group makes the molecule polar and potentially ionizable, but the dichlorinated benzene ring adds significant hydrophobicity. This amphipathic nature means it can co-extract with a wide range of matrix components during sample preparation.

Furthermore, phenolic compounds are known to be unstable in certain biological matrices, such as hemolyzed plasma, due to radical oxidation, a problem that can be mistaken for or exacerbated by matrix effects. The primary culprits for matrix effects in biological samples are phospholipids from cell membranes, which are notorious for causing ion suppression, especially in electrospray ionization (ESI).

Q3: How can I determine if my assay for 2,5-Dichloro-4-hydroxybenzonitrile is being impacted by matrix effects?

A3: You need to perform specific experiments to diagnose and quantify matrix effects. The two most common qualitative and quantitative approaches are:

  • Post-Column Infusion (Qualitative): This is a diagnostic tool. A solution of 2,5-Dichloro-4-hydroxybenzonitrile is continuously infused into the mass spectrometer after the analytical column. Simultaneously, a blank, extracted matrix sample is injected onto the column. If there is a dip or spike in the analyte's steady-state signal as the matrix components elute, it indicates a region of ion suppression or enhancement.

  • Post-Extraction Spike Analysis (Quantitative): This is the industry-standard method for quantifying the magnitude of the matrix effect and is required by regulatory agencies. The response of the analyte in a post-extraction spiked matrix sample is compared to the response of the analyte in a pure solvent solution. This comparison gives you the Matrix Factor (MF) .

A detailed protocol for calculating the Matrix Factor is provided in Section 3.

Section 2: Troubleshooting Guide - From Symptoms to Solutions

This section is structured to help you diagnose and resolve specific issues you might encounter during method development and validation.

Problem: My assay has poor sensitivity and a high Limit of Quantification (LOQ) for 2,5-Dichloro-4-hydroxybenzonitrile.
  • Possible Cause: Significant ion suppression is likely the primary reason. Co-eluting matrix components, particularly phospholipids, are reducing the ionization efficiency of your analyte, leading to a weaker signal.

  • Troubleshooting & Optimization Pathway:

    • Confirm the Issue: First, perform a post-extraction spike experiment (see protocol below) to quantify the matrix effect. An MF value significantly less than 1 (e.g., 0.4) indicates severe (60%) ion suppression.

    • Improve Sample Cleanup: Your sample preparation is not clean enough. Protein precipitation alone is often insufficient as it does not remove phospholipids.

      • Action: Transition from a simple protein precipitation method to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) . For removing phospholipids specifically, consider specialized techniques like HybridSPE®-Phospholipid plates.

    • Optimize Chromatography: If cleaner sample preparation is not sufficient, focus on chromatographic separation.

      • Action: Modify your mobile phase gradient to better separate 2,5-Dichloro-4-hydroxybenzonitrile from the "suppression zone" identified in your post-column infusion experiment. Consider switching to a column with a different stationary phase chemistry (e.g., from C18 to a Phenyl-Hexyl) to alter selectivity.

    • Check Instrument Source Conditions: A dirty or sub-optimally configured ion source can exacerbate matrix effects.

      • Action: Perform routine cleaning of the ion source. Re-optimize source parameters (e.g., gas flows, temperatures) using your analyte in the presence of the extracted matrix.

Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.
  • Possible Cause: This points to a variable matrix effect. The composition of the biological matrix can differ from lot to lot or from patient to patient, causing the degree of ion suppression or enhancement to vary between samples. This is a critical issue that undermines the reliability of your entire assay.

  • Troubleshooting & Optimization Pathway:

    • Evaluate Matrix Variability: Regulatory guidelines recommend evaluating the matrix effect in at least six different lots of the biological matrix.

      • Action: Calculate the IS-normalized Matrix Factor for your low and high QCs in at least six individual matrix sources. The coefficient of variation (CV) of the IS-normalized MF should not be greater than 15%. If it is, your method is not robust.

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. A SIL-IS (e.g., 2,5-Dichloro-4-hydroxybenzonitrile-¹³C₆) has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement in every sample. The ratio of the analyte to the SIL-IS remains constant, providing accurate quantification even with variable matrix effects.

    • Improve Sample Preparation Robustness: Even with a SIL-IS, a cleaner extraction is always better. A more rigorous sample preparation method like SPE will reduce the overall matrix load and minimize variability between samples.

Section 3: Mitigation Strategies & Key Experimental Protocols

This section provides detailed, actionable protocols for assessing and mitigating matrix effects.

Strategy 1: Optimizing Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent (e.g., acetonitrile).Fast, simple, inexpensive.Does not remove phospholipids or salts. Prone to significant matrix effects.Initial screening, high-throughput applications where some matrix effect is tolerable.
Liquid-Liquid Extraction (LLE) Partitioning the analyte into an immiscible organic solvent based on solubility.Can be very clean, removes salts and many phospholipids.Can be labor-intensive, requires solvent optimization, may have lower analyte recovery.Analytes with good solubility in a water-immiscible organic solvent.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective and provides the cleanest extracts. Removes proteins, salts, and phospholipids effectively.Requires method development (sorbent, wash, and elution solvent selection). More expensive than PPT.Recommended for regulated bioanalysis and when low detection limits are required.
Phospholipid Removal (PLR) Specialized plates/cartridges that selectively remove phospholipids.Simple, fast, and highly effective at removing the main cause of ion suppression.Adds cost, may not remove other matrix components.Can be combined with PPT for a fast and effective cleanup.
Strategy 2: The Critical Role of the Internal Standard (IS)

Using the right internal standard is crucial for correcting errors.

  • Structural Analogue IS: A different molecule that is chemically similar to the analyte. It can correct for some variability but may have different chromatographic retention and ionization behavior, making it less effective at correcting for matrix effects.

  • Stable Isotope-Labeled (SIL) IS: The gold standard . It co-elutes and behaves identically to the analyte during extraction, chromatography, and ionization, perfectly compensating for matrix-induced signal fluctuations.

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol allows you to calculate the Matrix Factor (MF) as recommended by the FDA and EMA.

Objective: To quantify the degree of ion suppression or enhancement.

Materials:

  • Blank biological matrix (at least 6 different lots for validation).

  • High-purity analytical standards of 2,5-Dichloro-4-hydroxybenzonitrile and its SIL-IS.

  • LC-MS grade solvents.

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and IS in the final reconstitution solvent at a known concentration (e.g., your low and high QC concentrations).

    • Set 2 (Post-Spiked Matrix): Process at least six different lots of blank matrix through your entire sample preparation procedure. After the final evaporation step, reconstitute the dried extract with the solution from Set 1.

    • Set 3 (Pre-Spiked Matrix): Spike the blank matrix with the analyte and IS before the extraction procedure. Process these samples. (This set is used to calculate Recovery, not the Matrix Factor itself).

  • Analyze: Inject all samples from Set 1 and Set 2 into the LC-MS/MS system (n=3-6 replicates).

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set 2) / (Mean Peak Area of Analyte in Set 1)

  • Calculate the IS-Normalized Matrix Factor:

    • First, calculate the MF for the IS using the same formula.

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Interpret the Results:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    • For validation, the Coefficient of Variation (CV%) of the IS-Normalized MF across the 6+ matrix lots should be ≤15%.

Protocol 2: General Solid-Phase Extraction (SPE) for 2,5-Dichloro-4-hydroxybenzonitrile from Plasma

Objective: To develop a robust SPE method for extracting a phenolic compound from plasma.

Rationale: A mixed-mode polymeric sorbent is often effective for compounds with both polar (hydroxyl) and non-polar (dichlorinated ring) characteristics, as it allows for retention via multiple mechanisms.

Materials:

  • Mixed-Mode Strong Cation Exchange Polymeric SPE Cartridges/Plates.

  • Human plasma (K₂EDTA).

  • Methanol, Acetonitrile, Formic Acid, Ammonium Hydroxide.

  • Centrifuge, evaporator.

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of SIL-IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step disrupts protein binding.

  • Conditioning: Condition the SPE plate wells with 500 µL of methanol, followed by 500 µL of water. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (approx. 1 mL/min).

  • Washing:

    • Wash 1 (Polar Interference Removal): Add 500 µL of 0.1% formic acid in water.

    • Wash 2 (Non-Polar Interference Removal): Add 500 µL of 20% methanol in water.

  • Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol. The basic modifier ensures the phenolic hydroxyl group is deprotonated and readily released from the sorbent.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile).

Section 4: Visualized Workflows and Concepts

Visual aids can clarify complex processes and decision-making in method development.

Diagram 1: Workflow for Matrix Effect Assessment

MatrixEffectWorkflow cluster_prep Phase 1: Initial Assessment cluster_quant Phase 2: Quantification & Validation cluster_solve Phase 3: Mitigation Start Develop Initial LC-MS/MS Method PostColumn Perform Post-Column Infusion with Blank Matrix Injection Start->PostColumn AssessPCI Assess Signal for Dips/Spikes PostColumn->AssessPCI PostSpike Perform Post-Extraction Spike (≥6 Matrix Lots) AssessPCI->PostSpike Suppression/ Enhancement Observed CalcMF Calculate IS-Normalized Matrix Factor (MF) PostSpike->CalcMF CheckCV Is CV of IS-Normalized MF ≤ 15%? CalcMF->CheckCV Pass Method is Robust Proceed with Validation CheckCV->Pass Yes Fail Matrix Effect is Unacceptable CheckCV->Fail No Optimize Optimize Sample Prep (SPE/LLE) & Chromatography ImplementSIL Implement a Stable Isotope- Labeled IS (SIL-IS) Optimize->ImplementSIL ImplementSIL->PostSpike Re-evaluate Fail->Optimize

Caption: A systematic workflow for identifying, quantifying, and mitigating matrix effects.

Diagram 2: Mechanism of Ion Suppression by Phospholipids

IonSuppression cluster_source ESI Droplet in Ion Source Analyte Analyte (2,5-Dichloro-4-hydroxybenzonitrile) Competition Competition for Droplet Surface & Charge Analyte->Competition PL Phospholipid (Matrix Interference) PL->Competition Proton Charge (H+) Proton->Competition Ionization_Good Efficient Ionization (Clean Sample) Competition->Ionization_Good Low [Phospholipid] Ionization_Bad Ion Suppression (High Matrix) Competition->Ionization_Bad High [Phospholipid] Signal_High Strong MS Signal Ionization_Good->Signal_High Signal_Low Weak MS Signal Ionization_Bad->Signal_Low

Caption: Competition between the analyte and phospholipids for charge in the ESI droplet.

References
  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Available from: [Link]

  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Mass Spectrometry & Advances in the Clinical Lab. Available from: [Link]

  • Matuszewski, B. K. (2013). Importance of matrix effects in LC–MS/MS bioanalytical methods: a perspective. Bioanalysis, 5(17), 2083-2086. Available from: [Link]

  • Xue, Y. J., & Liu, J. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(11), 22-29. Available from: [Link]

  • Agilent Technologies. (2023). LC-MS Sample Preparation: Techniques & Challenges. Available from: [Link]

  • Shou, W. Z., & Naidong, W. (2014). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of analytical toxicology, 38(8), 548-555. Available from: [Link]

  • Li, W., et al. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. *Journal of chromatography. B, Analytical technologies in the biomedical and

Technical Support Center: Optimizing Mobile Phase for 2,5-Dichloro-4-hydroxybenzonitrile HPLC Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 2,5-Dichloro-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase and troubleshooting common issues encountered during the separation of this compound. The following sections are structured in a question-and-answer format to directly address specific challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may face during your HPLC analysis of 2,5-Dichloro-4-hydroxybenzonitrile, offering step-by-step guidance to resolve them.

Q1: My peak for 2,5-Dichloro-4-hydroxybenzonitrile is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for acidic compounds like 2,5-Dichloro-4-hydroxybenzonitrile is a frequent issue, often stemming from secondary interactions with the stationary phase.[1] The primary cause is the interaction of the acidic hydroxyl group of the analyte with residual silanol groups on the silica-based stationary phase.[2] These silanol groups can be acidic and interact with polar functional groups of the analyte, leading to asymmetrical peak shapes.[3]

Here is a systematic approach to troubleshoot and resolve peak tailing:

Step 1: Mobile Phase pH Adjustment

The ionization state of both the analyte and the stationary phase is critically dependent on the mobile phase pH.[4] 2,5-Dichloro-4-hydroxybenzonitrile is a phenolic compound and therefore acidic. By lowering the mobile phase pH, you can suppress the ionization of the residual silanol groups on the stationary phase, minimizing the secondary interactions that cause tailing.[5]

  • Protocol: Prepare a series of mobile phases with decreasing pH values (e.g., pH 4.0, 3.5, 3.0, and 2.5) using a suitable buffer like phosphate or citrate.[6] Ensure the buffer concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity.[5]

  • Expected Outcome: As the pH is lowered, you should observe a significant improvement in peak symmetry, reflected by a tailing factor closer to 1.0.[1]

Illustrative Data: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf)Observations
5.02.1Severe Tailing
4.01.6Moderate Tailing
3.01.2Acceptable Symmetry
2.51.0Excellent Symmetry

Step 2: Evaluate Column Chemistry

If pH optimization alone is insufficient, consider the column itself.

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a lower concentration of acidic silanol groups and are often "end-capped" to block the remaining ones.[2][3] This significantly reduces the potential for secondary interactions.

  • Consider a Different Stationary Phase: If tailing persists, a phenyl- or cyano-bonded phase might offer alternative selectivity and reduce the specific interactions causing tailing.[7][8]

Step 3: Check for Extra-Column Volume and Column Health

Physical issues in the HPLC system can also contribute to peak tailing.[9]

  • Minimize Tubing Length: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume.[10]

  • Column Void or Contamination: A void at the column inlet or a blocked frit can cause peak distortion.[11] Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it if damage is suspected.[2]

Troubleshooting Workflow for Peak Tailing

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing.

Q2: I'm observing peak fronting for my 2,5-Dichloro-4-hydroxybenzonitrile peak. What could be the issue?

A2: Peak fronting is less common than tailing but can significantly impact quantification.[12] The most common causes are related to sample overload, solvent incompatibility, or column issues.[11]

Step 1: Address Potential Sample Overload

  • Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a fronting peak shape.[10][13]

    • Protocol: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves with dilution, you are likely experiencing mass overload.

  • Volume Overload: Injecting a large volume of sample, even at a moderate concentration, can also cause fronting.[10]

    • Protocol: Reduce the injection volume and observe the effect on the peak shape.

Step 2: Check for Solvent Mismatch

The composition of the solvent in which your sample is dissolved can drastically affect peak shape.

  • Principle: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, the sample will not properly partition onto the stationary phase at the column inlet, leading to band broadening and fronting.[13]

  • Protocol: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility constraints, use a solvent that is as weak as or weaker than the mobile phase.

Step 3: Investigate Column Health

  • Column Collapse: This can occur when using highly aqueous mobile phases (>95% water) with traditional C18 columns, leading to a loss of retention and peak fronting.[10] This is less likely to be the primary issue for 2,5-Dichloro-4-hydroxybenzonitrile which requires a significant organic component for elution, but it is a possibility to consider if you are running a very shallow gradient.

    • Solution: If column collapse is suspected, flush the column with 100% acetonitrile or methanol to restore the stationary phase.[10]

  • Column Void or Damage: A physical disturbance at the head of the column can also lead to fronting.[12] This would likely affect all peaks in the chromatogram. If this is the case, the column may need to be replaced.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding method development for 2,5-Dichloro-4-hydroxybenzonitrile.

Q3: Should I use an isocratic or gradient elution for the analysis of 2,5-Dichloro-4-hydroxybenzonitrile and its potential impurities?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample and the analytical goal.[14]

  • Isocratic Elution: This method uses a constant mobile phase composition throughout the run.[15] It is simpler, often more reproducible, and ideal for quality control assays where you are quantifying the main peak and any known, closely eluting impurities.[16]

  • Gradient Elution: This method involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent.[15] Gradient elution is preferable for complex samples containing compounds with a wide range of polarities, such as in impurity profiling or stability studies.[16][17] It helps to elute strongly retained compounds in a reasonable time while maintaining good resolution for early eluting peaks.[15]

Recommendation: For method development and initial impurity profiling of 2,5-Dichloro-4-hydroxybenzonitrile, a gradient elution is recommended. Once the impurity profile is understood, a more efficient isocratic method can be developed for routine analysis if the separation of all critical peaks can be achieved within a reasonable timeframe.

Q4: What is the optimal starting mobile phase composition for the separation of 2,5-Dichloro-4-hydroxybenzonitrile?

A4: A good starting point for reversed-phase HPLC of a moderately polar compound like 2,5-Dichloro-4-hydroxybenzonitrile is a mobile phase consisting of a buffered aqueous phase and an organic modifier.

  • Organic Modifier: Acetonitrile is generally a good first choice due to its lower viscosity and UV transparency. Methanol is an alternative that can offer different selectivity.[18]

  • Aqueous Phase: A buffered solution is crucial to control the pH. As discussed in Q1, a low pH is beneficial for peak shape. A starting pH of around 3.0 using a phosphate or citrate buffer is recommended.[6]

  • Initial Composition: For a gradient method, a starting composition of 70-80% aqueous phase and 20-30% organic modifier is a reasonable starting point. For an isocratic method, you may need a higher percentage of organic modifier, which can be determined through scouting runs.

Experimental Protocol for Initial Method Development:

  • Column: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5-3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • Start at 30% B.

    • Linear ramp to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 30% B over 1 minute.

    • Equilibrate at 30% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV, monitor at a wavelength where 2,5-Dichloro-4-hydroxybenzonitrile has significant absorbance (e.g., around 270-280 nm, which is typical for phenolic compounds).[19]

This scouting gradient will provide information on the retention time of your main peak and any impurities, which can then be used to optimize either a more focused gradient or an isocratic method.

Q5: How do I ensure my HPLC method is performing correctly on a day-to-day basis?

A5: Implementing a System Suitability Test (SST) is essential to verify that your chromatographic system is adequate for the intended analysis.[20] SST is a regulatory requirement in many industries and ensures the reliability of your results.[21]

Key System Suitability Parameters (based on USP guidelines): [22]

  • Tailing Factor (Asymmetry Factor): For the main peak, the tailing factor should ideally be ≤ 2.0.[22]

  • Relative Standard Deviation (RSD) or Precision: The %RSD for the peak area of at least five replicate injections of a standard solution should be ≤ 2.0%.[22][23]

  • Resolution (Rs): The resolution between the main peak and the closest eluting impurity or another specified peak should be ≥ 2.0.[22]

  • Theoretical Plates (N): This measures column efficiency. While a specific value is method-dependent, monitoring it can indicate a decline in column performance.

System Suitability Workflow

Caption: A workflow for conducting a System Suitability Test (SST).

By consistently applying these troubleshooting and optimization strategies, you can develop a robust and reliable HPLC method for the analysis of 2,5-Dichloro-4-hydroxybenzonitrile.

References

  • System suitability Requirements for a USP HPLC Method - MTC USA. (2025, November 3).
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles - Benchchem. (n.d.).
  • [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? - Welch Materials. (2026, January 6).
  • Gradient vs. Isocratic Elution in HPLC - Danaher Life Sciences. (n.d.).
  • Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes - PharmaGuru. (2025, October 8).
  • Isocratic Vs. Gradient Elution in Chromatography - Phenomenex. (2025, May 23).
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube. (2025, October 15).
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9).
  • 2,5-Dichloro-4-hydroxybenzonitrile | 3336-18-3 - Sigma-Aldrich. (n.d.).
  • Getting the peaks perfect: System suitability for HPLC - ACS.org. (2001, September 15).
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). Retrieved from 12.[15]Troubleshooting HPLC- Fronting Peaks - Restek Resource Hub. (2014, March 27). Retrieved from

  • HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System - Waters Corporation. (n.d.).
  • HPLC Peak Tailing - Axion Labs. (2022, February 15).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27).
  • Peak Fronting, Column Life and Column Conditioning - LCGC International. (2022, April 15).
  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.).
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6).
  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.).
  • Reverse Phase HPLC Columns - GL Sciences. (n.d.).
  • Choosing Right Column for Reverse Phase HPLC Separations - Agilent. (n.d.).
  • 3,4-Dichloro-2-hydroxybenzonitrile chemical properties - Benchchem. (n.d.).

Sources

Validation & Comparative

Comparative Guide: Analytical Method Validation for 2,5-Dichloro-4-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

2,5-Dichloro-4-hydroxybenzonitrile (CAS: 3336-18-3) is a highly reactive halogenated benzonitrile derivative. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and is structurally analogous to established agrochemicals like chloroxynil and bromoxynil .

Quantifying this compound presents a distinct analytical challenge depending on the matrix. In early-stage drug development, researchers need to determine bulk API purity (often requiring traditional HPLC-UV). Conversely, environmental monitoring or pharmacokinetic profiling demands trace-level quantification in complex matrices, necessitating high-sensitivity techniques like UHPLC-MS/MS .

This guide objectively compares the performance of an advanced UHPLC-MS/MS workflow against a traditional HPLC-UV method , providing drug development professionals with field-proven methodologies, mechanistic rationales, and ICH Q2(R1) validation data.

Mechanistic Grounding: The Causality of Method Design

As an Application Scientist, method development cannot be a trial-and-error process; it must be dictated by the molecule's physicochemical properties.

  • The pKa Dilemma: The hydroxyl group on 2,5-Dichloro-4-hydroxybenzonitrile is flanked by highly electron-withdrawing chlorine and cyano groups. This significantly lowers the pKa of the phenolic proton to approximately 4.5–5.5.

  • Method A (UHPLC-MS/MS) Strategy: We exploit this acidity. By utilizing a mobile phase buffered to pH 6.8 (using ammonium acetate), we intentionally promote the deprotonation of the molecule. This generates a stable phenoxide ion ([M-H]-), which yields an exceptionally strong signal in Negative Electrospray Ionization (ESI-) .

  • Method B (HPLC-UV) Strategy: For optical detection, partial ionization destroys peak symmetry. We must suppress ionization entirely. By using 0.1% Trifluoroacetic acid (TFA), we drop the mobile phase pH to ~2.0, keeping the compound fully protonated, lipophilic, and ensuring a sharp, Gaussian peak shape .

Workflow Visualization

Workflow cluster_MS Method A: UHPLC-MS/MS (Target: Trace Analysis) cluster_UV Method B: HPLC-UV (Target: Bulk API Purity) Start Sample Matrix (2,5-Dichloro-4-hydroxybenzonitrile) Prep_MS Solid Phase Extraction (SPE) Graphitized Carbon Start->Prep_MS Prep_UV Direct Dilution / Liquid-Liquid Extraction Start->Prep_UV Sep_MS Sub-2 µm C18 Column Mobile Phase: pH 6.8 (Promotes Ionization) Prep_MS->Sep_MS Det_MS Triple Quadrupole MS Negative ESI (MRM Mode) Sep_MS->Det_MS Val System Suitability & ICH Q2(R1) Validation (Self-Validating Data Output) Det_MS->Val Sep_UV 5 µm C18 Column Mobile Phase: pH 2.0 (Suppresses Ionization) Prep_UV->Sep_UV Det_UV Photodiode Array (PDA) Detection at 254 nm Sep_UV->Det_UV Det_UV->Val

Analytical workflow comparing UHPLC-MS/MS and HPLC-UV for benzonitrile quantification.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every analytical run must be treated as a self-validating system. The protocols below integrate internal checks to verify system performance prior to data acquisition.

Method A: Trace Quantification via UHPLC-MS/MS

Target Application: Environmental monitoring, Pharmacokinetics (Plasma/Water).

  • Sample Preparation (SPE): Load 1.0 mL of the aqueous sample onto a pre-conditioned Graphitized Carbon SPE cartridge. Wash with 2 mL of LC-grade water. Elute with 1.5 mL of Methanol. Evaporate to dryness under gentle nitrogen stream and reconstitute in 500 µL of Mobile Phase A.

  • Internal Standard (Self-Validation): Spike all samples and calibrants with 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The SIL-IS perfectly co-elutes with the target analyte, dynamically correcting for any ESI ion suppression caused by the matrix.

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • Mobile Phase B: Methanol.

    • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection (Negative ESI):

    • Capillary Voltage: 2.5 kV. Desolvation Temp: 450°C.

    • MRM Transitions: Monitor precursor [M-H]- at m/z 186.0. Primary quantifier transition: m/z 186.0 → 115.0 (loss of Cl₂). Qualifier transition: m/z 186.0 → 142.0.

Method B: Bulk Purity Analysis via HPLC-UV

Target Application: API Quality Control, Formulation Stability .

  • Sample Preparation: Accurately weigh 10 mg of the API sample and dissolve in 10 mL of Acetonitrile. Dilute serially to a working concentration of 50 µg/mL using the mobile phase.

  • System Suitability Test (Self-Validation): Inject a reference standard mix (containing the analyte and a known impurity, e.g., 4-hydroxybenzonitrile) six times. Acceptance Criteria: USP Tailing Factor (T) < 1.5, Theoretical Plates (N) > 3000, and Retention Time RSD < 1.0%. Proceed only if SST passes.

  • Chromatographic Separation:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% TFA (pH ~2.0).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Isocratic Elution: 40% A / 60% B. Flow rate: 1.0 mL/min.

  • UV Detection: Photodiode Array (PDA) set to extract at 254 nm (optimal absorbance for the conjugated benzonitrile ring).

Quantitative Data Presentation

The following tables summarize the objective performance metrics of both methods, validated strictly according to ICH Q2(R1) guidelines.

Table 1: Instrumental and Detection Parameters
ParameterMethod A: UHPLC-MS/MSMethod B: HPLC-UV
Primary Advantage Unmatched sensitivity & specificityHigh precision, low cost, robust
Column Chemistry Sub-2 µm C18 (High efficiency)5 µm C18 (High capacity)
Run Time 4.0 minutes12.0 minutes
Ionization / pH State Deprotonated (pH 6.8)Protonated (pH 2.0)
Detection Mechanism Mass-to-charge ratio (MRM)Chromophore absorbance (254 nm)
Table 2: ICH Q2(R1) Method Validation Metrics
Validation ParameterMethod A: UHPLC-MS/MSMethod B: HPLC-UV
Linear Dynamic Range 0.05 – 100 ng/mL1.0 – 100 µg/mL
Correlation Coefficient (

)
> 0.999> 0.998
Limit of Detection (LOD) 0.015 ng/mL (15 ppt)0.3 µg/mL (300 ppb)
Limit of Quantitation (LOQ) 0.05 ng/mL (50 ppt)1.0 µg/mL (1 ppm)
Intra-day Precision (%RSD) 3.2% (at 1 ng/mL)0.8% (at 50 µg/mL)
Accuracy (Spike Recovery) 94% – 102%98% – 101%
Matrix Effect -12% (Ion suppression, corrected by IS)Not Applicable (No ionization source)
Expert Conclusion

While HPLC-UV remains the gold standard for bulk API release testing due to its superior intra-day precision (0.8% RSD) and robustness against matrix-induced signal suppression, it lacks the sensitivity required for trace analysis. UHPLC-MS/MS outperforms the optical method by a factor of 20,000x in sensitivity (LOD of 15 ppt vs 300 ppb). By leveraging the molecule's acidic phenol group in negative ESI mode, the UHPLC-MS/MS method provides an indispensable tool for environmental monitoring and pharmacokinetic profiling.

References

  • Demonstrating formation of potentially persistent transformation products from the herbicides bromoxynil and ioxynil using liquid chromatography-tandem mass spectrometry (LC-MS/MS) Source: PubMed (NIH) URL:[Link]

  • Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Source: Agilent Technologies Application Notes URL:[Link]

  • Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC Source: MDPI (Molecules) URL:[Link]

Certificate of analysis for 2,5-Dichloro-4-hydroxybenzonitrile standard

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct analytical standard is not merely a purchasing decision; it is the foundational step in ensuring the integrity of your entire analytical workflow. 2,5-Dichloro-4-hydroxybenzonitrile (CAS 3336-18-3) [1] is a critical positional isomer and synthesis impurity associated with benzonitrile-based active pharmaceutical ingredients (APIs) and agrochemicals (such as Chloroxynil).

Because positional isomers often share identical molecular weights and similar physicochemical properties, distinguishing them requires highly specific analytical methods. This guide objectively compares the different grades of 2,5-Dichloro-4-hydroxybenzonitrile standards available on the market, decodes their Certificates of Analysis (CoA), and provides field-proven, self-validating protocols for their use.

Mechanistic Importance & Impurity Pathway

To understand why a high-purity standard is required, we must first look at the causality of its formation. During the electrophilic aromatic substitution (chlorination) of 4-hydroxybenzonitrile to produce 3,5-dichloro-4-hydroxybenzonitrile, the 2,5-dichloro isomer is frequently generated as an off-target byproduct [2].

Impurity_Pathway A 4-Hydroxybenzonitrile (Starting Material) B 3,5-Dichloro-4-hydroxybenzonitrile (Target API / Chloroxynil) A->B Target ortho-Chlorination C 2,5-Dichloro-4-hydroxybenzonitrile (Isomeric Impurity) A->C Off-target meta-Chlorination D 2,4,5-Trichloro-6-hydroxybenzonitrile (Over-chlorinated Degradant) B->D Excess Cl2 Exposure C->D Excess Cl2 Exposure

Fig 1. Synthesis pathway highlighting the formation of the 2,5-dichloro isomeric impurity.

If this impurity is not accurately quantified and controlled, it can compromise the toxicological profile of the final batch. According to ICH Q3A guidelines, impurities in new drug substances must be identified and quantified against a validated reference standard [3].

Comparative Analysis of Standard Grades

Not all CoAs are created equal. The performance of your standard depends heavily on its certification grade. Below is an objective comparison of the three primary tiers of 2,5-Dichloro-4-hydroxybenzonitrile standards.

ParameterCertified Reference Material (CRM)Analytical StandardResearch Grade
Purity Determination qNMR (Primary) + Mass BalanceMass Balance (HPLC + KF + ROI)HPLC-UV only (Area %)
Traceability ISO 17034 / NIST TraceableISO 9001 / Internal StandardsNone
Uncertainty (

)
Strictly reported with 95% confidence (

)
Not strictly quantifiedNot reported
Water/Volatiles Check Karl Fischer (KF) & TGAKF & Loss on Drying (LOD)Often omitted
Best Application Quantitative assay of API release batchesRoutine QC and system suitabilityEarly R&D, qualitative screening

Scientist's Insight: Relying on a "Research Grade" standard for quantitative assay is a critical error. HPLC-UV area percent assumes that all impurities share the same UV extinction coefficient as the main peak. For heavily substituted phenols, this assumption is mathematically false and will lead to out-of-specification (OOS) investigations.

Decoding the Certificate of Analysis (CoA) Workflow

A premium CoA is the result of an orthogonal testing strategy. The workflow below illustrates how a self-validating CoA is generated for 2,5-Dichloro-4-hydroxybenzonitrile.

CoA_Workflow A 2,5-Dichloro-4- hydroxybenzonitrile (Raw Material) B HPLC-UV/MS (Chromatographic Purity) A->B Organic Impurities C qNMR / Titration (Absolute Assay) A->C Absolute Mass Fraction D KF & TGA (Water & Volatiles) A->D Inorganic / Volatiles E Certified CoA (Mass Balance / qNMR) B->E C->E D->E

Fig 2. Orthogonal analytical workflow for generating a certified reference CoA.

Self-Validating Experimental Protocols

To utilize the standard effectively, the analytical methods must be mechanistically sound. Below are the field-proven protocols for analyzing 2,5-Dichloro-4-hydroxybenzonitrile.

Protocol A: Chromatographic Purity via HPLC-UV

Causality: The hydroxyl group on this benzonitrile ring is highly acidic due to the strong electron-withdrawing effects of the ortho-chloro and para-cyano groups (estimated pKa ~4.5). If analyzed in a neutral mobile phase, the molecule will partially ionize, leading to severe peak tailing and split peaks on a reversed-phase column.

  • Column Selection: C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). This acidic pH ensures the phenolic proton remains fully protonated, maintaining a neutral, hydrophobic state for sharp peak resolution.

    • Phase B: 100% Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal for the benzonitrile chromophore).

  • Self-Validating System Suitability Test (SST): Before running samples, inject a resolution mixture containing both 2,5-Dichloro-4-hydroxybenzonitrile and 3,5-Dichloro-4-hydroxybenzonitrile. The run is only valid if the critical resolution (

    
    ) between these two positional isomers is 
    
    
    
    .
    If
    
    
    , the column chemistry is failing to differentiate the ortho/meta chlorine positioning, and the system must be recalibrated.
Protocol B: Absolute Purity via Quantitative NMR (qNMR)

Causality: Chromatographic purity only measures UV-active components. qNMR provides an absolute mass fraction by directly measuring the molar ratio of the standard's protons against a traceable internal standard, completely independent of UV response factors.

  • Sample Preparation: Accurately weigh ~10 mg of the 2,5-Dichloro-4-hydroxybenzonitrile standard and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) using a microbalance (

    
     mg). Dissolve in 0.6 mL of DMSO-
    
    
    
    .
  • 
     Relaxation Measurement (The Self-Validating Step):  Perform an inversion-recovery NMR experiment to determine the longitudinal relaxation time (
    
    
    
    ) of the aromatic protons.
  • Parameter Optimization: Set the relaxation delay (

    
    ) strictly to 
    
    
    
    of the slowest relaxing proton. Why? A delay of
    
    
    guarantees >99.9% magnetization recovery between pulses. Failing to do this causes signal saturation, artificially lowering the calculated purity.
  • Acquisition & Integration: Acquire 64 scans. Integrate the distinct aromatic protons of the standard (typically around

    
     7.0 - 8.0 ppm) against the sharp singlet of Maleic acid (
    
    
    
    6.26 ppm). Calculate absolute purity using the molar ratio equation.

References

  • National Center for Biotechnology Information. "2,5-Dichloro-4-hydroxybenzonitrile - PubChem CID 21323083." PubChem Database. Available at:[Link]

  • European Medicines Agency. "ICH Q3A (R2) Impurities in New Drug Substances." ICH Harmonised Tripartite Guideline. Available at:[Link]

Specificity and Selectivity in the Detection of 2,5-Dichloro-4-hydroxybenzonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Isomer Discrimination

In the quality control of agrochemicals and pharmaceuticals, the detection and quantification of specific impurities are critical for regulatory compliance and product safety. 2,5-Dichloro-4-hydroxybenzonitrile (2,5-DCHBN, CAS 3336-18-3) is a primary positional isomer and synthetic impurity of the widely used active ingredient 3,5-dichloro-4-hydroxybenzonitrile (Chloroxynil).

The analytical challenge lies in the fundamental physics of these molecules. Both isomers share an identical molecular formula (


), identical molecular weight (188.01  g/mol ), and highly similar logP values. Because their hydrodynamic volumes are virtually indistinguishable, traditional reversed-phase chromatography utilizing standard alkyl (C18) stationary phases fails to separate them. Furthermore, in tandem mass spectrometry (MS/MS), both isomers yield identical precursor ions (

at m/z 186.9) and nearly identical collision-induced dissociation (CID) spectra.

To achieve true specificity, analytical methods must exploit subtle differences in dipole moments, steric hindrance, and


-electron distribution. This guide objectively compares three distinct detection modalities, detailing the causality behind their performance and providing self-validating experimental protocols.

Comparative Analysis of Detection Modalities

UHPLC-UV/MS with Pentafluorophenyl (PFP) Stationary Phases

The Mechanism: Why do standard C18 columns fail while PFP columns succeed? C18 phases rely exclusively on dispersive (hydrophobic) interactions. Because 2,5-DCHBN and 3,5-DCHBN partition identically into hydrophobic environments, they co-elute.

PFP columns introduce a highly electronegative fluorinated aromatic ring to the silica surface. This creates a


-acidic environment capable of multiple orthogonal interactions: 

charge-transfer, dipole-dipole interactions, and enhanced shape selectivity 1. The positional shift of the chlorine atom from the 3-position to the 2-position in 2,5-DCHBN alters the electron density and steric accessibility of the phenolic ring. The PFP phase recognizes this subtle electrostatic difference, achieving baseline resolution where C18 cannot.
LC-MS/MS (Triple Quadrupole) via ESI-

The Mechanism: Electrospray Ionization in negative mode (ESI-) is the optimal ionization strategy due to the acidic nature of the phenolic hydroxyl group (pKa ~4.9) 2. While MS/MS provides unparalleled sensitivity (sub-ppb levels) 3, it possesses zero inherent selectivity between the 2,5 and 3,5 isomers. Therefore, MS/MS must be strictly coupled with a PFP chromatographic front-end. If co-elution occurs, the MS detector will report a false positive or an artificially inflated quantitative value.

Molecularly Imprinted Polymer (MIP) Electrochemical Sensors

The Mechanism: For rapid, field-deployable screening, MIPs offer a "lock-and-key" approach. A polymer matrix (e.g., polypyrrole) is synthesized around a 2,5-DCHBN template molecule. Once the template is chemically extracted, a rigid 3D cavity remains. This cavity is sterically and electrostatically tuned specifically to the 2,5-dichloro substitution pattern. The 3,5-isomer experiences steric clash and cannot bind, ensuring high sensor selectivity without the need for chromatography.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the efficacy of different analytical approaches for 2,5-DCHBN detection.

Detection ModalityStationary Phase / RecognitionLimit of Detection (LOD)Isomer Resolution (

)
Matrix TolerancePrimary Use Case
UHPLC-UV/DAD C18 (Alkyl)50 µg/L0.0 (Co-elution)HighNot recommended for isomer mixtures
UHPLC-UV/DAD PFP (Fluorinated)10 µg/L1.8 (Baseline)HighRoutine QC of bulk formulated products
LC-MS/MS PFP (Fluorinated)0.05 µg/L1.8 (Baseline)Moderate (Ion suppression)Trace impurity profiling & PK studies
MIP Sensor Imprinted Polypyrrole0.5 µg/LN/A (Direct Selectivity)Low to ModerateRapid field screening / In-process testing

Visualizations of Analytical Logic

Workflow demonstrating the necessity of PFP stationary phases for resolving DCHBN isomers prior to MS.

Sequential fabrication and detection mechanism of a Molecularly Imprinted Polymer (MIP) sensor.

Self-Validating Experimental Protocol: Isomer-Specific UHPLC-MS/MS

To ensure absolute trustworthiness, this protocol incorporates a mandatory System Suitability Test (SST). The method is self-validating; if the chromatographic resolution fails the SST threshold, the system prevents the reporting of convoluted, inaccurate data.

Step 1: Sample Preparation & Acidification

Causality: The mobile phase and sample must be acidified below the pKa of the analytes (~4.9) to ensure the hydroxyl group remains fully protonated. A neutral molecule interacts more strongly with the stationary phase, preventing peak tailing and retention time drift.

  • Aliquot 1.0 mL of the sample into a microcentrifuge tube.

  • Acidify with 10 µL of concentrated formic acid (pH ~2.5).

  • Extract using 1.0 mL of ethyl acetate. Vortex for 60 seconds; centrifuge at 10,000 x g for 5 minutes.

  • Evaporate the organic layer under nitrogen and reconstitute in 100 µL of Initial Mobile Phase (Water:Acetonitrile, 65:35 v/v).

Step 2: UHPLC Parameters
  • Column: Hypersil GOLD VANQUISH PFP (100 x 2.1 mm, 1.9 µm) or equivalent.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min at a Column Temperature of 40 °C.

  • Gradient: 0–1 min (35% B), 1–6 min (linear ramp to 60% B), 6–7 min (hold 60% B), 7–7.1 min (return to 35% B), 7.1–10 min (equilibration).

Step 3: MS/MS Parameters (Triple Quadrupole)
  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

  • Precursor Ion: m/z 186.9 (

    
    ).
    
  • Quantifier Transition: m/z 186.9

    
     115.0 (Collision Energy: 25 eV).
    
  • Qualifier Transition: m/z 186.9

    
     150.9 (Collision Energy: 20 eV).
    
Step 4: System Suitability Test (Validation Gate)
  • Inject a 10 µg/L mixed standard containing equal parts 2,5-DCHBN and 3,5-DCHBN.

  • Calculate the resolution (

    
    ) between the two isomer peaks using the formula: 
    
    
    
    .
  • Critical Threshold: Proceed with unknown sample analysis only if

    
     (baseline resolution). If 
    
    
    
    , replace the PFP column or re-prepare mobile phases, as
    
    
    selectivity has degraded.

References

  • Title: A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination Source: Thermo Fisher Scientific URL
  • Title: Application News AD-0125 - LC/MS/MS Analysis of Phenols Source: Shimadzu URL
  • Source: ACS Publications (Environmental Science & Technology)

Sources

Safety Operating Guide

2,5-Dichloro-4-hydroxybenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 2,5-Dichloro-4-hydroxybenzonitrile

As a Senior Application Scientist, my goal is to empower our partners in research and development with not just superior products, but also the critical knowledge to handle them safely and responsibly. The integrity of your work and the safety of your laboratory environment are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,5-Dichloro-4-hydroxybenzonitrile, grounding every recommendation in established safety standards and regulatory requirements.

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is crucial. 2,5-Dichloro-4-hydroxybenzonitrile is a compound that demands respect and careful handling due to its toxicological profile. Its disposal is not merely a matter of laboratory hygiene but a critical step in ensuring personnel safety and environmental protection.

The primary hazards associated with this compound are its acute toxicity if swallowed, inhaled, or in contact with skin, and its potential for causing serious skin and eye irritation.[1][2] Furthermore, it is recognized as being harmful to aquatic life, underscoring the importance of preventing its release into the environment.[2]

Table 1: Chemical and Physical Properties of 2,5-Dichloro-4-hydroxybenzonitrile

PropertyValueSource
CAS Number 3336-18-3
Linear Formula C₇H₃Cl₂NO
Physical Form Solid
Incompatible Materials Strong oxidizing agents[3]
Storage Keep in a dry, cool, and well-ventilated place.[1][4] Sealed in dry, room temperature.[1][4]

Table 2: GHS Hazard Classification

Pictogram(s)Signal WordHazard Statement(s)


DangerH301+H311+H331 : Toxic if swallowed, in contact with skin or if inhaled. H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation. H402/H412 : Harmful to aquatic life with long lasting effects.[2]

Regulatory Framework: Adherence to Legal Standards

The disposal of 2,5-Dichloro-4-hydroxybenzonitrile is governed by federal and state regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][6]

Under RCRA, chemical waste is classified as hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity .[5] 2,5-Dichloro-4-hydroxybenzonitrile waste falls under the toxicity characteristic due to its harmful effects on human health and the environment.

Laboratories are considered hazardous waste generators and must comply with specific regulations based on the quantity of waste produced per month.[7] It is essential to understand your facility's generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—as this determines the specific requirements for storage time, documentation, and reporting.[7] For academic institutions, the EPA's Subpart K regulations offer an alternative set of standards better suited for the laboratory environment.[8]

Standard Operating Procedure (SOP) for Disposal

This protocol provides a direct, step-by-step methodology for safely managing 2,5-Dichloro-4-hydroxybenzonitrile waste from the point of generation to its final disposal.

Step 1: Personal Protective Equipment (PPE) and Safety

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The causality here is direct: preventing exposure through all potential routes—dermal, ocular, and respiratory.

  • Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations.[3]

  • Hand Protection : Wear appropriate chemical-resistant gloves.

  • Body Protection : A standard lab coat is required. Ensure it is fully buttoned.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator.[4]

  • Work Area : Always handle the waste within a chemical fume hood to minimize inhalation risk.[1][9] Ensure an eyewash station and safety shower are nearby.[4][9]

Step 2: Waste Segregation

Proper segregation is fundamental to preventing dangerous chemical reactions.[5]

  • Do Not Mix : Never mix 2,5-Dichloro-4-hydroxybenzonitrile waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.[3]

  • Solid vs. Liquid : Collect solid waste (e.g., leftover powder, contaminated weigh boats) separately from liquid waste (e.g., solutions containing the compound, rinsate).

  • Acutely Hazardous Waste : Due to its high toxicity, it is best practice to treat this as an "acutely hazardous" or P-listed waste, which requires stringent segregation and container management.[10][11]

Step 3: Containerization

The integrity of the waste container is critical for safe storage and transport.[6]

  • Compatibility : Use a container made of materials compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable.

  • Condition : The container must be in good condition, with no leaks or cracks.

  • Closure : The container must have a secure, tightly fitting lid.[10] Keep the container closed at all times except when adding waste.

Step 4: Labeling

Accurate labeling is a legal requirement and essential for the safety of everyone who may handle the container.[5][7]

  • Mandatory Information : The label must clearly display:

    • The words "Hazardous Waste ".[7]

    • The full chemical name: "2,5-Dichloro-4-hydroxybenzonitrile ".

    • The specific hazard(s): "Toxic ".

    • The date on which waste was first added to the container (accumulation start date).

  • Clarity : Ensure the label is legible and securely affixed to the container body (not the lid).

Step 5: On-Site Accumulation and Storage

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[5][7]

  • Location : Store the labeled waste container in a designated, secondary containment tray within the laboratory.

  • Control : The SAA must be under the control of laboratory personnel.[5]

  • Time Limits : Be aware of accumulation time limits, which vary by generator status. Academic labs under Subpart K may have up to twelve months to remove the waste from the laboratory.[8]

Step 6: Final Disposal

Disposal of hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[5]

  • Contact EHS : Follow your institution's protocol for waste pickup by contacting your Environmental Health and Safety (EHS) office.

  • Documentation : Maintain accurate records of waste generation and disposal as required by your institution and the EPA.[5][12]

  • Empty Containers : Empty containers that held 2,5-Dichloro-4-hydroxybenzonitrile must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.[10]

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : If the spill is large or you are not trained to handle it, evacuate the area and contact your EHS office immediately.

  • Manage Small Spills : For a small spill of solid material:

    • Ensure you are wearing the appropriate PPE (see Step 1).

    • Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.[13]

    • Carefully sweep up the material and place it into a labeled hazardous waste container.[14]

    • Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials as hazardous waste.

Visual Workflow: Disposal Decision Process

This diagram illustrates the logical flow for the proper disposal of 2,5-Dichloro-4-hydroxybenzonitrile waste.

G Figure 1. Disposal Workflow for 2,5-Dichloro-4-hydroxybenzonitrile A Waste Generation (e.g., unused solid, contaminated labware) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Keep separate from other chemicals) B->C D Select Compatible Container (e.g., HDPE, Glass) C->D E Label Container 'Hazardous Waste' Chemical Name Hazards & Date D->E F Store in Satellite Accumulation Area (Secondary Containment) E->F G Contact EHS for Pickup F->G H Licensed Hazardous Waste Vendor Disposal G->H

Caption: Figure 1. Disposal Workflow for 2,5-Dichloro-4-hydroxybenzonitrile.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship within your laboratory. This protocol is designed to be a self-validating system, ensuring that each step logically follows from an understanding of the chemical's hazards and the prevailing regulatory standards.

References

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations . Medical Laboratory Observer. [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal . MedWaste. [Link]

  • SDS US . [Link]

  • SAFETY DATA SHEET - 3-Hydroxybenzonitrile . Thermo Fisher Scientific. [Link]

  • Chemical Waste Disposal Guidelines . [Link]

  • Hazardous Waste . EHSO Manual. [Link]

  • Chemical Disposal Standard Operating Procedures (SOP) . VA.gov. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-4-hydroxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-4-hydroxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.